molecular formula C5H10F2Si B2878478 (Z)-(1,2-Difluorovinyl)trimethylsilane CAS No. 17757-16-3

(Z)-(1,2-Difluorovinyl)trimethylsilane

Cat. No.: B2878478
CAS No.: 17757-16-3
M. Wt: 136.217
InChI Key: CVBSOTGZVNQANI-PLNGDYQASA-N
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Description

(Z)-(1,2-Difluorovinyl)trimethylsilane is a useful research compound. Its molecular formula is C5H10F2Si and its molecular weight is 136.217. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-1,2-difluoroethenyl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBSOTGZVNQANI-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=CF)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/C(=C\F)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The (Z)-1,2-Difluorovinyl Group: A Privileged Bioisostere for Amide Bond Replacement in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Executive Summary: Overcoming the Amide Conundrum

The amide bond is the cornerstone of peptides and a ubiquitous feature in a vast number of small-molecule drugs. Its planarity, defined dipole moment, and ability to act as both a hydrogen bond donor and acceptor are critical for molecular recognition and biological activity[1]. However, the very nature of the amide bond also presents a significant hurdle in drug development. Its susceptibility to enzymatic cleavage by proteases leads to poor metabolic stability, limiting oral bioavailability and in vivo half-life[2][3]. This "amide conundrum" has driven medicinal chemists to seek robust mimics, or bioisosteres, that can replicate the desirable structural and electronic features of the amide bond while offering superior stability[4][5].

Among the various strategies, the replacement of the amide linkage with a (Z)-1,2-difluoroalkene has emerged as a particularly powerful and effective approach[6][7]. This guide provides a comprehensive technical overview of the (Z)-1,2-difluorovinyl group as a trans-amide bond bioisostere, detailing its physicochemical properties, robust synthetic methodologies, and proven applications, thereby offering a roadmap for its strategic implementation in drug discovery programs.

The (Z)-1,2-Difluorovinyl Group: A Superior Mimic

The success of the (Z)-1,2-difluoroalkene as an amide isostere stems from its remarkable ability to replicate the key stereoelectronic properties of the trans-amide bond. The inherent polarity and planarity of this moiety allow it to function as a "non-classical" bioisostere, effectively mimicking the parent amide's conformation and electrostatic potential[6][8].

Structural and Electronic Mimicry

The core advantage lies in the geometric and electronic similarities between the two groups. The (Z)-configuration of the difluoroalkene places the flanking substituents in a spatial arrangement highly similar to that of a trans-amide bond. The strong electronegativity of the two fluorine atoms induces a significant dipole moment across the carbon-carbon double bond, effectively mimicking the polarization of the carbonyl group in an amide[9].

Diagram 1: Bioisosteric Mimicry A visual comparison of the trans-amide bond and the (Z)-1,2-difluorovinyl isostere.

Caption: Structural similarity between a trans-amide and its (Z)-1,2-difluorovinyl bioisostere.

Physicochemical Property Comparison

To facilitate rational design, a direct comparison of key physicochemical parameters is essential. The following table summarizes the properties of the trans-amide bond versus its (Z)-1,2-difluorovinyl counterpart.

Propertytrans-Amide Bond (-CONH-)(Z)-1,2-Difluorovinyl (-CF=CF-)Rationale for Bioisosterism
Geometry PlanarPlanarConserves the rigid, planar conformation crucial for receptor binding.[2]
Dipole Moment ~3.5 D~2.4 - 3.0 DThe C-F bonds create a strong dipole that mimics the C=O bond's polarity.
H-Bonding Donor (N-H) & Acceptor (C=O)Acceptor only (Fluorine)Eliminates the H-bond donor site, which can block a key metabolic liability site and improve membrane permeability.[2]
Metabolic Stability Labile to proteases/amidasesHighly stableThe C=C bond is resistant to enzymatic hydrolysis, significantly increasing in vivo half-life.[7][10]
Lipophilicity (cLogP) Decreases lipophilicityIncreases lipophilicityCan enhance membrane permeability and oral absorption.[11][12]

Synthesis of (Z)-1,2-Difluoroalkene Cores: A Practical Workflow

The successful incorporation of this bioisostere hinges on efficient and stereoselective synthetic methods. While various routes exist, a common and reliable strategy involves the stereodivergent hydrodefluorination of a gem-difluoroalkene precursor[13]. This section outlines a field-proven, step-by-step protocol.

Key Synthetic Workflow

The overall strategy involves creating a gem-difluoroalkene and then selectively removing one fluorine atom to generate the desired (Z)-monofluoroalkene.

Diagram 2: General Synthetic Workflow A flowchart outlining a common synthetic route to (Z)-1,2-difluoroalkene peptidomimetics.

G A Starting Aldehyde/Ketone B Wittig or Horner-Wadsworth- Emmons Olefination A->B e.g., (EtO)2P(O)CF2H, Base C gem-Difluoroalkene Intermediate B->C D Stereoselective Copper-Catalyzed Hydrodefluorination C->D CuCl, Ligand (e.g., Xantphos) H-source (e.g., B2(pin)2, MeOH) E (Z)-Monofluoroalkene D->E Z-selective F Peptide Coupling/ Further Functionalization E->F G Final Peptidomimetic F->G

Caption: A common synthetic pathway for preparing (Z)-1,2-difluoroalkene isosteres.

Detailed Experimental Protocol: Synthesis of a (Z)-Fluoroalkene Dipeptide Isostere

This protocol is adapted from established literature procedures and provides a general method for synthesizing a dipeptide mimic where the amide bond is replaced by a (Z)-CF=CH- moiety[11][14].

Step 1: Synthesis of the Vinyl Tosylate Precursor

  • Reaction Setup: To a solution of the starting α-fluoro-β-hydroxy ester (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add pyridine (3.0 equiv) followed by the dropwise addition of tosyl chloride (1.5 equiv).

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up & Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, EtOAc/hexanes gradient) to yield the vinyl tosylate.

    • Causality Insight: Tosylating the hydroxyl group transforms it into a good leaving group, setting up the subsequent elimination step to form the double bond.

Step 2: Elimination to form the (Z)-Fluoroalkene

  • Reaction Setup: Dissolve the vinyl tosylate (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool the solution to -78 °C under argon.

  • Reaction Execution: Add a solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.1 equiv, 1.0 M in THF) dropwise. Stir the reaction at -78 °C for 1 hour.

  • Work-up & Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography to afford the desired (Z)-fluoroalkene dipeptide isostere precursor.

    • Causality Insight: The use of a strong, non-nucleophilic base like LHMDS at low temperature favors the E2 elimination pathway, leading to the formation of the alkene. The stereochemistry is often controlled by the substrate and reaction conditions, with this method typically favoring the desired Z-isomer.

Step 3: Characterization

  • NMR Spectroscopy: The confirmation of the (Z)-geometry is critical. This is unequivocally achieved using ¹H and ¹⁹F NMR spectroscopy. The key diagnostic is the large vicinal coupling constant between the vinyl proton and the vinyl fluorine (³J_HF), which is typically in the range of 20-40 Hz for the cis relationship in the Z-isomer, whereas the trans coupling in the E-isomer is much smaller (typically <15 Hz).

  • ¹⁹F NMR: The chemical shift of the fluorine atom provides additional structural confirmation. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds[15][16].

Impact on Drug Properties: Beyond Stability

The introduction of a (Z)-1,2-difluorovinyl group does more than just block metabolic degradation. It profoundly influences other key drug-like properties.

Enhanced Permeability and Reduced P-glycoprotein (P-gp) Efflux

A primary challenge for many peptide-based therapeutics is poor membrane permeability[12]. The amide's N-H group is a hydrogen bond donor, which increases the desolvation penalty for the molecule to enter the lipid bilayer of a cell membrane. By replacing the amide with a fluoroalkene, the hydrogen bond donating capacity is removed[2]. This modification, coupled with an increase in lipophilicity, can significantly enhance passive membrane diffusion and, consequently, oral bioavailability[12]. Furthermore, the removal of the H-bond donor can disrupt recognition by efflux transporters like P-glycoprotein, a common mechanism of drug resistance[17].

Diagram 3: Impact on Molecular Interactions A diagram illustrating the difference in hydrogen bonding capability.

G cluster_amide Amide Bond Interaction cluster_isostere Fluoroalkene Interaction A Amide (-CONH-) B H-Bond Acceptor (e.g., Protein C=O) A->B Accepts H-Bond (N-H) C H-Bond Donor (e.g., Protein N-H) C->A Donates H-Bond (to C=O) D Isostere (-CF=CF-) F Interaction Blocked D->F Cannot Donate H-Bond E H-Bond Donor (e.g., Protein N-H) E->D Weakly Accepts H-Bond (F)

Caption: Contrasting hydrogen bonding capabilities of amide bonds versus fluoroalkene isosteres.

Case Study: Application in a Leu-enkephalin Analog

A compelling example of the successful application of this bioisostere is in the study of Leu-enkephalin, an endogenous opioid peptide[11]. Researchers replaced the Gly³-Phe⁴ amide bond with a (Z)-fluoroalkene isostere. The resulting peptidomimetic demonstrated significantly enhanced stability against enzymatic degradation while retaining low nanomolar functional activity at both δ- and μ-opioid receptors. This study powerfully illustrates that the fluoroalkene can successfully mimic the essential conformation of the amide bond for receptor binding while conferring the desired proteolytic resistance[11].

Conclusion and Future Outlook

The (Z)-1,2-difluorovinyl group is a field-proven and highly effective bioisostere for the trans-amide bond. Its ability to replicate key structural and electronic features while eliminating the primary site of metabolic liability makes it an invaluable tool for medicinal chemists. The benefits extend beyond simple stability, positively impacting membrane permeability and potentially overcoming efflux-related drug resistance. With increasingly robust and stereoselective synthetic methods becoming available, the strategic incorporation of this moiety is poised to play an even greater role in the development of next-generation therapeutics with improved pharmacokinetic profiles and clinical durability.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information.[Link]

  • Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Comptes Rendus de l'Académie des Sciences.[Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore.[Link]

  • Synthesis of Gly-ψ[(Z)CF CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic. ResearchGate.[Link]

  • An Evaluation of Peptide-Bond Isosteres. National Center for Biotechnology Information.[Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI.[Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv.[Link]

  • Systematic evaluation of amide bioisosteres leading to the discovery of novel and potent thiazolylimidazolidinone inhibitors of SCD1 for the treatment of metabolic diseases. ResearchGate.[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information.[Link]

  • Conformational Analysis of Fluoro-, Chloro-, and Proteo-Alkene Gly–Pro and Pro–Pro Isosteres to Mimic Collagen. ACS Publications.[Link]

  • Catalytic, Diastereoselective 1,2-Difluorination of Alkenes. ACS Publications.[Link]

  • A general preparation of (Z)-1-fluorostilbene derivatives for the design of conformationally restricted peptidomimetics. National Center for Biotechnology Information.[Link]

  • Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. National Center for Biotechnology Information.[Link]

  • The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. ResearchGate.[Link]

  • Synthesis of a fluoroalkene peptidomimetic precursor of N-acetyl-L-glutamyl-L-alanine. ResearchGate.[Link]

  • Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. ChemRxiv.[Link]

  • Application of Bioisosteres in Drug Design. Waseda University.[Link]

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate.[Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Royal Society of Chemistry.[Link]

  • Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. ResearchGate.[Link]

  • Supplementary Information. The Royal Society of Chemistry.[Link]

  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal.[Link]

  • Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. ACS Publications.[Link]

  • The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed.[Link]

  • Comparison of half‐time lives between amide and fluoroalkene chemicals. ResearchGate.[Link]

  • Peptide modification by combining C-H functionalization and sulfur(vi)-fluoride exchange; developing new peptide cyclization methods. NTU IRep.[Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.[Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

  • An amide-to-chloroalkene substitution improves the peptide permeability. ChemRxiv.[Link]

  • 19Flourine NMR. University of Ottawa.[Link]

  • Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes: advances and perspectives. Royal Society of Chemistry.[Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.[Link]

  • Metabolic Instability of Peptide Therapeutics: Mechanisms, Analytical Strategies, and Design Solutions for Clinical Success. BioDuro.[Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication.[Link]

  • Peptide and protein formulations with improved stability.
  • Unsymmetric Carbon Satellites in Fluorine-19 NMR. Nanalysis.[Link]

  • Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journals.[Link]

  • Next-generation nutraceuticals: bioactive peptides from plant proteases. BioTechnologia.[Link]

Sources

Harnessing the (Z)-1,2-Difluoroalkene Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated functional groups, the (Z)-1,2-difluoroalkene has emerged as a particularly versatile and impactful motif. This guide provides an in-depth exploration of its applications, moving beyond a simple survey to offer field-proven insights into its role as a robust peptide bond isostere, a mechanism-based enzyme inhibitor, and a valuable component in the development of next-generation Positron Emission Tomography (PET) imaging agents. We will delve into the causality behind its strategic deployment, detail key synthetic protocols, and present a forward-looking perspective on its potential in drug discovery.

The Rationale: Why (Z)-1,2-Difluoroalkene?

The utility of the (Z)-1,2-difluoroalkene motif stems from a unique confluence of steric and electronic properties that allows it to function as a highly effective bioisostere, particularly for the ubiquitous amide bond.[1][2]

  • Structural Mimicry: The Z (or cis) configuration of the difluoroalkene holds the flanking carbon substituents in a spatial arrangement that closely mimics the trans geometry of a peptide bond. This structural fidelity is crucial for maintaining the overall conformation of a peptide or peptidomimetic, thereby preserving its interaction with a biological target.[3][4]

  • Electronic Properties: The strong electron-withdrawing nature of the two fluorine atoms polarizes the C=C double bond, creating a dipole moment similar in magnitude to that of an amide bond.[4] This allows the motif to participate in similar electrostatic interactions, yet it lacks the hydrogen bond donating capability of the amide N-H, a feature that can be exploited to fine-tune binding or reduce interactions with metabolizing enzymes.

  • Metabolic Stability: Peptides often suffer from poor in vivo stability due to rapid cleavage by proteases.[1][5] The (Z)-1,2-difluoroalkene is completely resistant to hydrolysis by peptidases, offering a dramatic improvement in metabolic stability and plasma half-life.[4] This transformation can convert a transient in vitro tool into a viable in vivo probe or therapeutic lead.

  • The "Cis-Effect": Counterintuitively, for many 1,2-disubstituted fluoroalkenes, the Z isomer is thermodynamically more stable than the E isomer. This phenomenon, known as the "cis-effect," is attributed to stabilizing electronic interactions (such as hyperconjugation) that outweigh steric repulsion.[6] This inherent stability simplifies synthesis and purification, as there is less risk of isomerization to the undesired E isomer.

Application I: The Protease-Resistant Peptide Bond Isostere

The replacement of a scissile amide bond with a (Z)-1,2-difluoroalkene is arguably its most significant application, creating peptidomimetics with enhanced pharmacokinetic profiles.[7][8]

The Leu-enkephalin pentapeptide (Tyr-Gly-Gly-Phe-Leu) is a classic example. In its native form, it is rapidly degraded in plasma. However, replacing the Tyr¹-Gly² amide bond with a (Z)-1,2-difluoroalkene isostere (Tyr¹-ψ[(Z)CF=CH]-Gly²) transforms the molecule.[4]

Data Presentation: Impact of Isosteric Replacement on Leu-Enkephalin Properties
PropertyNative Leu-EnkephalinTyr¹-ψ[(Z)CF=CH]-Gly² AnalogueRationale for Change
Structure Tyr-Gly-Gly-Phe-LeuTyr-ψ[(Z)CF=CH]-Gly-Gly-Phe-LeuAmide bond replaced by difluoroalkene
Plasma Stability < 5 minutes (mouse plasma)> 4 hours (mouse plasma)The C=C bond is not a substrate for proteases.[4]
CNS Distribution Not detectedDetected in brain tissue post-IV doseIncreased metabolic stability allows sufficient plasma concentration for CNS penetration.[4]
LogD (pH 7.4) Lower (more hydrophilic)Higher (more lipophilic)Removal of H-bond donor/acceptor capacity of the amide reduces polarity.
Visualization: Amide Bond vs. (Z)-1,2-Difluoroalkene Isostere

G cluster_0 Native Amide Bond cluster_1 (Z)-1,2-Difluoroalkene Isostere a1 c1 a1->c1 n1 N c1->n1 co1 C c1->co1 h1 H n1->h1 o1 O co1->o1 c2 co1->c2 a2 c2->a2 b1 d1 b1->d1 cf1 C d1->cf1 f1 F cf1->f1 ch1 C cf1->ch1 h2 H ch1->h2 d2 ch1->d2 b2 d2->b2

Caption: Structural comparison highlighting the geometric mimicry of a trans-amide bond by a (Z)-difluoroalkene.

Application II: Mechanism-Based Enzyme Inhibition

The electronic properties that make the (Z)-1,2-difluoroalkene an effective amide isostere also render it a latent electrophile.[9][10] This "warhead" capability can be harnessed to design potent, irreversible enzyme inhibitors. The process typically involves a Michael-type conjugate addition of a nucleophilic residue from the enzyme's active site to the electron-deficient alkene.[][12]

This strategy has been successfully employed in the development of inhibitors for various enzyme classes, including proteases and β-lactamases.[13][14] For instance, difluoroalkene-containing β-lactams have shown promise as inhibitors of β-lactamase, the enzyme responsible for bacterial resistance to penicillin-type antibiotics.[14]

Visualization: Mechanism of Irreversible Enzyme Inhibition

G start Enzyme-Inhibitor Complex transition Transition State start->transition Nucleophilic Attack enzyme Enzyme (e.g., Cys-S⁻) inhibitor (Z)-Difluoroalkene Inhibitor R¹-CF=CH-R² adduct Covalent Adduct (Enzyme Inactivated) transition->adduct Bond Formation

Caption: Covalent modification of an enzyme active site nucleophile by a (Z)-difluoroalkene inhibitor.

Experimental Protocol: Synthesis of a (Z)-Fluoroalkene Dipeptide Isostere (FADI) Precursor

This protocol is adapted from methodologies utilizing the Horner-Wadsworth-Emmons (HWE) olefination.[7]

Objective: To synthesize a protected Gly-ψ[(Z)-CF=CH]-Gly dipeptide isostere precursor.

Materials:

  • Triethyl 2-fluoro-2-phosphonoacetate

  • N-Cbz-aminoacetaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Slowly add a solution of triethyl 2-fluoro-2-phosphonoacetate (1.1 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

  • Olefination: Add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in anhydrous THF to the reaction mixture dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired (Z)-α-fluoro-α,β-unsaturated ester with high stereoselectivity.[7]

Causality: The use of the HWE reagent, triethyl 2-fluoro-2-phosphonoacetate, is critical for establishing the (Z)-geometry. The stereochemical outcome is directed by the thermodynamics of the reaction intermediates, which favors the formation of the more stable Z-alkene.[6]

Application III: Probes for Positron Emission Tomography (PET)

PET is a powerful non-invasive imaging technique that requires radiotracers labeled with a positron-emitting isotope.[15] Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal half-life (109.8 min) and low positron energy, which allows for high-resolution images.[16]

The incorporation of ¹⁸F into a (Z)-1,2-difluoroalkene motif presents an attractive strategy for developing novel PET tracers. The challenge lies in performing the radiofluorination under the mild conditions necessary to preserve the integrity of complex biomolecules, as traditional ¹⁸F-labeling often requires harsh conditions.[17] Recent advances, however, are enabling the synthesis of ¹⁸F-labeled difluoroalkenes for PET imaging.[18][19]

Visualization: General Workflow for PET Tracer Development

G A 1. Precursor Synthesis (e.g., vinyl stannane or boronic ester) C 3. Radiofluorination (e.g., electrophilic or nucleophilic) A->C B 2. [¹⁸F]Fluoride Production (Cyclotron, ¹⁸O(p,n)¹⁸F) B->C D 4. Purification (Automated HPLC) C->D E 5. Quality Control (Purity, Molar Activity) D->E F 6. In Vivo PET Imaging (Preclinical/Clinical) E->F

Caption: A streamlined workflow for the production and application of an ¹⁸F-labeled PET imaging agent.

Experimental Protocol: Conceptual ¹⁸F-Radiofluorination

Objective: To label a precursor molecule with ¹⁸F to generate a (Z)-1,2-difluoroalkene PET tracer. This conceptual protocol is based on electrophilic fluorination strategies.

Materials:

  • (Z)-1-fluoro-2-(tributylstannyl)alkene precursor

  • [¹⁸F]F₂ gas or an electrophilic [¹⁸F]fluorinating agent (e.g., [¹⁸F]Selectfluor bis(triflate))

  • Anhydrous solvent (e.g., acetonitrile)

  • Automated radiosynthesis module

  • HPLC system for purification

Procedure:

  • Precursor Preparation: Dissolve the stannane precursor (1-2 mg) in anhydrous acetonitrile within a shielded reaction vessel in an automated synthesis module.

  • Fluoride Delivery: Bubble carrier-added [¹⁸F]F₂ gas through the solution at room temperature, or add a solution of a prepared electrophilic [¹⁸F]fluorinating agent.

  • Reaction: Allow the reaction to proceed for 10-15 minutes at a controlled temperature (e.g., room temperature to 60 °C).

  • Workup: Quench the reaction and evaporate the solvent under a stream of nitrogen.

  • Purification: Re-dissolve the residue in the mobile phase and inject onto a semi-preparative HPLC column to isolate the ¹⁸F-labeled product, separating it from the unlabeled precursor and byproducts.

  • Formulation: Collect the desired product fraction, remove the HPLC solvent, and formulate in a physiologically compatible solution (e.g., saline with ethanol) for injection.

Causality: The choice of a vinyl stannane or boronic ester precursor is crucial as these functionalities are readily converted to a C-¹⁸F bond via radiofluorodestannylation or radiofluorodeboronation, respectively. These reactions can often be performed rapidly, which is essential given the short half-life of ¹⁸F.

Conclusion and Future Outlook

The (Z)-1,2-difluoroalkene is far more than a simple chemical curiosity; it is a validated, high-impact tool for addressing fundamental challenges in drug discovery. Its ability to confer profound metabolic stability while closely mimicking the geometry of the peptide bond has cemented its role in the development of robust peptidomimetics.[4] Furthermore, its tunable electrophilicity opens avenues for creating highly specific, mechanism-based covalent inhibitors. The burgeoning application in PET imaging promises to deliver novel diagnostic tools for visualizing complex biological processes in real-time.

Future research will likely focus on developing more efficient and stereoselective synthetic methods, particularly for late-stage incorporation into complex molecules.[20] As our understanding of its subtle electronic influence on molecular conformation and binding grows, the (Z)-1,2-difluoroalkene will undoubtedly be at the core of designing the next generation of safer, more effective therapeutics and precision diagnostic agents.

References

  • Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries. Organic & Biomolecular Chemistry.
  • Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: synthesis and bioevaluation of α-helical anti-HIV peptide analogues. Organic & Biomolecular Chemistry.
  • Synthesis of fluoroalkene dipeptide isosteres by an intramolecular redox reaction utilizing N-heteorocyclic carbenes (NHCs). PubMed.
  • Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsatur
  • Stereoselective Synthesis of Z Fluoroalkenes through Copper-Catalyzed Hydrodefluorination of gem-Difluoroalkenes with W
  • Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres. Beilstein Journal of Organic Chemistry.
  • Catalytic, Diastereoselective 1,2-Difluorin
  • Catalytic, Diastereoselective 1,2-Difluorin
  • An Efficient Synthetic Method for (Z)-Fluoroalkene Dipeptide Isosteres: Application to the Synthesis of the Dipeptide Isostere of Sta-Ala. ResearchGate. [Link]

  • The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. ResearchGate. [Link]

  • Synthesis of gem-Difluoroalkenes via Nickel-Catalyzed Allylic Defluorinative Reductive Cross-Coupling. ACS Catalysis. [Link]

  • Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. PMC. [Link]

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Applications of gem‐difluoroalkenes in medicinal chemistry. ResearchGate. [Link]

  • Application of Bioisosteres in Drug Design. University of Science and Technology of China. [Link]

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. PMC. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

  • Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. PMC. [Link]

  • Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. PMC. [Link]

  • Ultra-mild 18F-labeling of Biomolecules for PET imaging. Nature Research. [Link]

  • Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC. [Link]

  • Fluorine-18 Labelling for PET Scans. Open MedScience. [Link]

  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. PMC. [Link]

  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. [Link]

  • Protease Inhibitor & Reduction Agents. ABDC WorkShop. [Link]

  • Recent advances in three-component difunctionalization of gem-difluoroalkenes. Chemical Communications. [Link]

  • Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. [Link]

  • Preparation of fluoroalkenes via the Shapiro reaction: direct access to fluorinated peptidomimetics. PubMed. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. [Link]

  • Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Comptes Rendus Chimie. [Link]

  • Synthesis and Fluorine-18 Radiolabeling of a Hydrophilic Fluorosulfotetrazine. MDPI. [Link]

  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. ResearchGate. [Link]

  • Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes. PMC. [Link]

  • Mechanisms Of Macromolecular Protease Inhibitors. PMC. [Link]

  • Synthesis of fluorinated isosteres of biologically active molecules. ResearchGate. [Link]

  • Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation. ResearchGate. [Link]

  • Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. PMC. [Link]

  • Synthetic and Structural Analogues: A Chemical Exploration of Peptides and Peptidomimetics. Longdom Publishing. [Link]

  • Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics. PMC. [Link]

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Reactivity Profile of Fluorinated Vinylsilanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile, synthetic utility, and mechanistic underpinnings of fluorinated vinylsilanes. It is structured for researchers in organic synthesis and medicinal chemistry.

Executive Summary

Fluorinated vinylsilanes represent a high-value class of reagents at the intersection of organosilicon and organofluorine chemistry. They serve as stable, non-toxic surrogates for volatile or unstable fluorinated synthons. Their utility is defined by the C(sp²)–Si bond, which acts as a "masked" nucleophile for palladium-catalyzed cross-coupling (Hiyama) or as a directing group for electrophilic substitution.

The strategic value of these molecules lies in their ability to transfer a fluorinated vinyl motif —a critical bioisostere for peptide bonds and enol ethers in drug discovery—with complete stereochemical retention. This guide analyzes their electronic properties, synthetic access, and cross-coupling protocols.

Structural & Electronic Properties

The reactivity of fluorinated vinylsilanes is governed by two opposing electronic forces: the


-silicon effect  and the inductive withdrawal of fluorine .
The Electronic Tug-of-War
  • Silicon (

    
    -effect):  Silicon is electropositive (
    
    
    
    ), polarizing the C–Si bond toward carbon. In electrophilic addition, the C–Si bond hyperconjugatively stabilizes the developing
    
    
    -carbocation (
    
    
    ).
  • Fluorine (

    
    -effect):  When fluorine is attached directly to the vinyl group (
    
    
    
    -fluorovinylsilanes), its high electronegativity (
    
    
    ) withdraws electron density, destabilizing the adjacent carbocation and lowering the HOMO energy of the
    
    
    -system.

Practical Consequence: Fluorinated vinylsilanes are significantly less nucleophilic than their non-fluorinated counterparts toward electrophiles, requiring stronger activation or catalysis. However, they are highly robust, allowing them to survive multistep synthesis before the C–Si bond is activated.

Reactivity Landscape Diagram

The following diagram illustrates the divergent reaction pathways available to a generic


-fluorovinylsilane.

ReactivityLandscape Start α-Fluorovinylsilane (R-CF=CH-SiR'3) Path1 Hiyama Coupling (Pd cat., F- source) Start->Path1 Transmetallation Path2 Protodesilylation (Acid/Base) Start->Path2 C-Si Cleavage Path3 Electrophilic Substitution (Halogens, Acyl Chlorides) Start->Path3 β-Cation Stabilization Prod1 Fluoroalkenes (Stereoretention) Path1->Prod1 Prod2 Monofluoroalkenes (H-substitution) Path2->Prod2 Prod3 Functionalized Fluoroalkenes Path3->Prod3

Figure 1: Divergent reactivity modes of


-fluorovinylsilanes driven by catalyst or reagent choice.

Synthetic Access to Fluorinated Vinylsilanes[1]

Accessing these reagents with high stereocontrol is the primary bottleneck. The two dominant methods are Defluorosilylation and Metal-Catalyzed Hydrosilylation .

Comparative Synthetic Strategies
MethodSubstrateCatalyst/ReagentStereoselectivityKey Advantage
Defluorosilylation gem-Difluoroalkenes

or

High (

-selective)
Access to

-fluorovinylsilanes from cheap precursors.
Hydrosilylation FluoroalkynesRu or Pt catalystsVariableAtom economical; good for

-fluorovinylsilanes.
Silylation 1-Bromo-1-fluoroalkenes

,

High (Retention)Uses readily available brominated precursors.
Protocol: Synthesis via Defluorosilylation

This method utilizes the "addition-elimination" mechanism on gem-difluoroalkenes to generate


-

-fluorovinylsilanes.
  • Reagents: gem-Difluoroalkene (1.0 equiv), Silyllithium reagent (

    
    , 1.1 equiv), THF.
    
  • Procedure:

    • Cool a solution of silyllithium in THF to -78 °C.

    • Add the gem-difluoroalkene dropwise.

    • Stir for 2 hours at -78 °C, then warm to 0 °C.

    • Mechanism: The silyl nucleophile attacks the alkene; the intermediate carbanion eliminates a fluoride ion.

    • Quench with saturated

      
      .
      
  • Outcome: Exclusive formation of the

    
    -isomer due to the thermodynamic stability of the intermediate where the lone pair is anti to the leaving fluoride.
    

The Hiyama Cross-Coupling[2][3][4]

The Hiyama coupling is the most powerful application of fluorinated vinylsilanes, allowing the formation of


 bonds. Unlike boronic acids (Suzuki), vinylsilanes are stable to air and moisture.
Mechanistic Pathway & Stereoretention

The reaction proceeds via a Pd(0)/Pd(II) cycle.[1][2] The critical step is the fluoride-promoted transmetallation . The fluoride ion attacks the silicon, forming a pentacoordinate silicate


. This hypervalent species is sufficiently nucleophilic to transfer the fluorinated vinyl group to Palladium.

Crucial Insight: The reaction proceeds with retention of configuration at the double bond. An


-vinylsilane yields an 

-product.

HiyamaMechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Vinyl) OxAdd->TransMet Silane Fluorovinylsilane (R-CF=CH-SiR3) Activate Pentacoordinate Silicate [R-CF=CH-SiR3F]- Silane->Activate + TBAF (F-) Activate->TransMet Transfer to Pd RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle of the Hiyama coupling emphasizing the fluoride activation step.

Standard Experimental Protocol

Objective: Coupling of


-

-fluorovinyl(dimethyl)phenylsilane with 4-iodoanisole.

Reagents:

  • Vinylsilane (1.2 equiv)

  • Aryl Iodide (1.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
     (Trifurylphosphine is also common) (10 mol%)
    
  • Activator: TBAF (Tetrabutylammonium fluoride, 1M in THF, 2.0 equiv)

  • Solvent: THF, 60 °C.

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and 
    
    
    
    in dry THF. Stir for 15 mins until the solution turns from purple to yellow/orange (active
    
    
    species).
  • Addition: Add the aryl iodide and the fluorovinylsilane to the reaction vessel.

  • Activation: Add the TBAF solution dropwise via syringe. Note: The solution may darken immediately.

  • Reaction: Heat to 60 °C for 4–12 hours. Monitor by TLC or

    
     NMR.
    
  • Workup: Cool to RT. Dilute with ether, wash with water (to remove silicon salts and TBAF), dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography. Caution: Protodesilylation is a side reaction; avoid acidic silica if possible or add 1%

    
    .
    

Protodesilylation: Access to Fluoroalkenes

While cross-coupling builds complexity, protodesilylation is used to synthesize specific fluoroalkenes by replacing the silyl group with a proton.

  • Mechanism: Electrophilic attack by

    
     on the double bond. The 
    
    
    
    -silicon effect stabilizes the carbocation intermediate at the
    
    
    -position.
  • Stereochemistry: This reaction can be stereoselective (retention) or non-selective depending on the acid strength and solvent.

  • Protocol Tip: For stereoretention, use TBAF in wet THF (mild basic conditions) rather than strong Bronsted acids. The fluoride attacks silicon, generating a transient carbanion that is immediately protonated by water with retention of geometry.

References

  • Hiyama, T. (1988). "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organic Chemistry.

  • Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research.

  • Trost, B. M., et al. (2003).[3] "Ruthenium-Catalyzed Vinylsilane Synthesis and Cross-Coupling." Organic Letters.

  • Normant, J. F. (2001). "Organometallic routes to fluorinated alkenes." Journal of Fluorine Chemistry.

  • Gouverneur, V., & Seppelt, K. (2015). "Fluorine in Pharmaceutical Industry: Fluorinated Building Blocks." Chemical Reviews.

Sources

Methodological & Application

Application Note: Protocol for Lithiation of Trifluorovinyltrimethylsilane (TFV-TMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for the lithiation of trifluorovinyltrimethylsilane (TFV-TMS) . In the context of advanced organic synthesis, "lithiation" of this species refers to the Silicon-Lithium (Si-Li) exchange (transmetallation) to generate the highly reactive nucleophile Trifluorovinyllithium (


) .

Why this protocol matters: Trifluorovinyllithium is a critical building block for introducing the trifluorovinyl motif (


) into pharmaceutical candidates and advanced materials. However, 

is thermally unstable above -60°C, prone to

-elimination to form difluoroacetylene (explosive/polymerizable).

The Solution: Trifluorovinyltrimethylsilane (


) serves as a stable, storable "masked" equivalent. By treating TFV-TMS with an alkyllithium reagent (typically Methyllithium), the silyl group is cleaved to regenerate the reactive lithium species in situ under controlled conditions, ready for electrophilic trapping.

Safety & Handling (Critical)

Warning: This protocol involves pyrophoric reagents and unstable fluorinated carbanions.

Hazard ClassSpecific RiskMitigation Strategy
Pyrophoric Alkyllithiums (MeLi, n-BuLi) ignite on contact with air.Use strict Schlenk line or Glovebox techniques.
Thermal Instability

decomposes violently > -60°C.
Maintain reaction strictly at -78°C. Never allow to warm before quenching/reacting.
Pressure Decomposition products (difluoroacetylene) are gaseous and unstable.Ensure glassware is vented to an inert line (Argon/Nitrogen) to prevent pressure buildup.
Toxicity Fluorinated byproducts and solvents.Work in a high-efficiency fume hood.

Experimental Logic & Mechanism

The reaction relies on the thermodynamic driving force of forming a strong C-Si bond in the byproduct (tetramethylsilane) versus the kinetic accessibility of the silyl group.

Reaction Pathway:



  • Solvent Choice: THF (Tetrahydrofuran) is required to coordinate the lithium cation, stabilizing the "hard" fluorinated carbanion. Diethyl ether is a viable alternative but THF generally offers faster exchange rates.

  • Reagent Choice: Methyllithium (MeLi) is preferred over n-Butyllithium (n-BuLi) for Si-Li exchange because the byproduct, Tetramethylsilane (

    
    ), is chemically inert and highly volatile (b.p. 26°C), simplifying purification.
    
Mechanistic Visualization

G cluster_0 Precursor (Stable) cluster_1 Activation (-78°C) cluster_2 Reactive Species TFV_TMS TFV-TMS (CF2=CF-SiMe3) Intermediate Pentacoordinate Silicon Transition State TFV_TMS->Intermediate Attack at Si MeLi MeLi (Nucleophile) MeLi->Intermediate TFV_Li Trifluorovinyllithium (CF2=CF-Li) Intermediate->TFV_Li Transmetallation Byproduct SiMe4 (Inert) Intermediate->Byproduct Decomposition Difluoroacetylene (Explosion Risk) TFV_Li->Decomposition > -60°C (Alpha-Elimination) Product CF2=CF-E TFV_Li->Product Nucleophilic Attack Electrophile Electrophile (E+) (Aldehyde/Ketone)

Figure 1: Mechanistic pathway of Si-Li exchange. Note the critical branching path where temperature violation leads to decomposition.

Detailed Protocol: Generation & Trapping

Materials Required[1][2][3][4][5][6][7]
  • Substrate: Trifluorovinyltrimethylsilane (Commercial or synthesized via Protocol 5.1).

  • Reagent: Methyllithium (1.6 M in diethyl ether).

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).

  • Cryogen: Dry ice / Acetone bath (-78°C).

  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen/argon manifold, low-temperature thermometer.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 100 mL 3-neck round bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

    • Flush with Nitrogen/Argon for 15 minutes.

    • Cool the flask to -78°C using a dry ice/acetone bath. Verify internal temperature with a thermometer.

  • Substrate Addition:

    • Inject anhydrous THF (20 mL per 5 mmol substrate) into the flask.

    • Add Trifluorovinyltrimethylsilane (1.0 equiv) via syringe. Allow to equilibrate for 5 minutes.

  • Lithiation (Transmetallation):

    • Add Methyllithium (1.05 equiv) dropwise over 10 minutes.

    • Observation: The solution typically remains clear or turns slightly yellow.

    • Incubation: Stir at -78°C for 30 minutes. Do not exceed this time significantly as LiF elimination can slowly occur even at low temps.

  • Electrophile Trapping:

    • Add the Electrophile (e.g., Benzaldehyde, 1.1 equiv) dissolved in a minimum amount of THF dropwise.

    • Stir at -78°C for 1 hour.

  • Quenching & Workup:

    • Slowly warm the reaction to 0°C over 2 hours.

    • Quench with saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Dry organic layer over

      
       and concentrate carefully (products may be volatile).
      

Contextual Protocol: Synthesis of the Starting Material

If you do not have commercial TFV-TMS, you must synthesize it from Trifluoroethylene gas (HFC-1123).

Reaction:



  • Condensation: Condense Trifluoroethylene gas (approx 1.2 equiv) into a THF solution at -95°C (Liquid

    
    /Toluene bath).
    
  • Deprotonation: Add n-Butyllithium (1.0 equiv) dropwise at -95°C. Stir for 30 mins.

  • Silylation: Add Chlorotrimethylsilane (TMSCl, 1.1 equiv).

  • Warm: Allow to warm to Room Temp. Distill the product (b.p. ~ 42-44°C).

Data & Troubleshooting

Yield Comparison by Method
MethodReagentTemp LimitTypical Yield (Trapping)Comments
Si-Li Exchange (Recommended) MeLi / TFV-TMS-78°C85-92%Cleanest reaction; no gas handling required.
H-Li Exchange (Direct) n-BuLi / HFC-1123-95°C70-80%Requires handling toxic gas; lower temp required.
Br-Li Exchange n-BuLi / Bromotrifluoroethylene-95°C60-75%Precursor is ozone-depleting/regulated; Li-Hal exchange is fast but prone to equilibration.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Complex Mixture Temperature rose above -60°C.Use a digital thermometer monitoring internal fluid temp, not just the bath.
No Reaction Wet THF (Proton source kills MeLi).Re-distill THF or use fresh molecular sieves (4A).
Polymerization (Gunk) Decomposition of

.
Reduce time between MeLi addition and Electrophile addition.

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Cool Cool to -78°C (Dry Ice/Acetone) Start->Cool Add_Substrate Add TFV-TMS + THF Cool->Add_Substrate Add_MeLi Add MeLi (Dropwise) Wait 30 min Add_Substrate->Add_MeLi Check_Temp CRITICAL: Check Temp < -70°C Add_MeLi->Check_Temp Check_Temp->Cool Temp > -70°C Add_E Add Electrophile (e.g., Aldehyde) Check_Temp->Add_E Temp OK Warm Warm to 0°C (Slowly) Add_E->Warm Quench Quench (NH4Cl) & Extract Warm->Quench

Figure 2: Operational workflow for the safe lithiation and trapping of TFV-TMS.

References

  • Sauvêtre, R., & Normant, J. F. (1981). Preparation and Stability of Trifluorovinyllithium. Tetrahedron Letters, 22(11), 957-960.

  • Dubois, J. E., & Sauvêtre, R. (1980). Carbon-Carbon Bond Formation in Fluorinated Organometallics. Journal of Fluorine Chemistry.
  • Gau, M. R., & Zdilla, M. J. (2016).[1] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments (JoVE), (117), e54705.[1] [2][3]

  • Prakash, G. K. S., et al. (2014). Fluorine-Containing Reagents. John Wiley & Sons. (General reference for TFV-TMS utility).

Sources

Application Note: Stereoselective Synthesis of (Z)-1,2-Difluorostilbenes via Sequential Negishi Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of (Z)-1,2-difluorostilbenes represents a critical capability in modern medicinal chemistry. These motifs serve as bioisosteres for amide bonds, offering enhanced metabolic stability and lipophilicity while mimicking the planar geometry of the peptide linkage.

The following Application Note and Protocol details the Sequential Negishi Coupling strategy, a method pioneered by the Burton group. This approach allows for the modular, stereospecific construction of unsymmetrical (Z)-1,2-difluorostilbenes from a single fluorinated "linchpin" precursor.

Introduction & Strategic Analysis

The (Z)-1,2-difluoroalkene moiety (


) is a privileged structural motif. Unlike their non-fluorinated counterparts, these alkenes do not readily isomerize to the thermodynamically stable (E)-form due to the "cis-effect" of the fluorine atoms. However, synthesizing them with high stereochemical purity is challenging.

Traditional methods like the Wittig or Horner-Wadsworth-Emmons reaction often yield E/Z mixtures. The Sequential Negishi Coupling strategy offers a superior alternative by utilizing a stereodefined dihalo-difluoroethene precursor . By exploiting the differential reactivity of C-I and C-Cl bonds, researchers can sequentially install two different aryl groups with complete retention of stereochemistry.

Retrosynthetic Logic

The synthesis hinges on (Z)-1-chloro-1,2-difluoro-2-iodoethene (1) . This "linchpin" reagent possesses two chemically distinct handles:

  • C-I Bond: Highly reactive toward Zinc insertion (oxidative addition) to form a stable zinc reagent.

  • C-Cl Bond: Less reactive; survives the first coupling but can be activated for a second coupling under specific conditions (e.g., use of Dioxane as solvent).

Retrosynthesis cluster_legend Key Transformation Logic Target (Z)-1,2-Difluorostilbene (Ar-CF=CF-Ar') Intermediate (Z)-1-Chloro-1,2-difluorostyrene (Ar-CF=CF-Cl) Target->Intermediate Negishi 2 (Ar'-ZnX) Precursor (Z)-1-Chloro-1,2-difluoro-2-iodoethene (Cl-CF=CF-I) Intermediate->Precursor Negishi 1 (Ar-I + Zn) Legend Sequential substitution exploits differential reactivity of C-I vs C-Cl.

Figure 1: Retrosynthetic strategy for unsymmetrical (Z)-1,2-difluorostilbenes.

Experimental Protocols

Protocol A: Preparation of the Linchpin Precursor

Target: (Z)-1-chloro-1,2-difluoro-2-iodoethene Starting Material: 1,2-dichloro-1,2-difluoroethylene (commercially available, often as E/Z mixture).

Principle: Lithium-halogen exchange on the dichloro-species is stereoretentive at low temperatures. Subsequent trapping with iodine yields the mixed dihalide.

Reagents:

  • (E/Z)-1,2-dichloro-1,2-difluoroethylene (CFC-1112)[1]

  • n-Butyllithium (2.5 M in hexanes)

  • Iodine (

    
    )[2]
    
  • Diethyl Ether (

    
    ), anhydrous
    

Step-by-Step:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and addition funnel. Flush with Argon.

  • Solvent & Substrate: Add anhydrous

    
     (150 mL) and 1,2-dichloro-1,2-difluoroethylene (50 mmol). Cool the mixture to -100 °C  (using 
    
    
    
    /liquid
    
    
    bath) or at least -78 °C.
  • Lithiation: Add n-BuLi (50 mmol) dropwise over 30 minutes. Maintain internal temperature below -90 °C.

    • Note: The (Z)-isomer reacts faster, but both undergo exchange. If high stereopurity is required, distill the starting material or purify the product later.

  • Iodination: Dissolve

    
     (55 mmol) in anhydrous 
    
    
    
    (50 mL) and add dropwise to the lithiated species at -90 °C.
  • Workup: Warm to room temperature (RT). Quench with saturated

    
     (to remove excess iodine). Extract with ether, dry over 
    
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure. The (Z)-isomer (bp ~85-90 °C) can often be separated from the (E)-isomer by careful fractional distillation.

Protocol B: Sequential Negishi Coupling

Target: Unsymmetrical (Z)-1,2-difluorostilbene

Step 1: Formation of the Difluorovinyl Zinc Reagent
  • Activation: In a dried Schlenk flask, place Zinc dust (1.5 equiv, activated with 2 mol% 1,2-dibromoethane and TMSCl).

  • Solvent: Add anhydrous DMF (Dimethylformamide). Note: DMF is critical for stabilizing the organozinc species.

  • Insertion: Add (Z)-1-chloro-1,2-difluoro-2-iodoethene (1.0 equiv). Stir at 50–60 °C for 2–3 hours.

    • Monitoring: Check consumption of starting material by GC-MS or

      
       NMR.
      
    • Product:

      
       (Solution A).
      
Step 2: First Coupling (Installation of Aryl Group 1)
  • Catalyst: To Solution A, add

    
     (2–5 mol%).
    
  • Electrophile: Add Aryl Iodide (

    
    , 0.9 equiv relative to zinc reagent).
    
  • Reaction: Stir at RT to 50 °C for 4–12 hours.

    • Observation: The C-Cl bond remains intact due to the higher reactivity of the C-I bond in the precursor (which is now the C-Zn bond) and the inertness of the fluorinated vinyl chloride under these mild conditions.

  • Workup (Intermediate): Quench with dilute HCl, extract with ether, and purify the intermediate (Z)-1-chloro-1,2-difluoro-2-arylethene by column chromatography.

Step 3: Second Coupling (Installation of Aryl Group 2)

This step requires a more active system to couple the vinyl chloride.

  • Reagent Prep: Prepare the second aryl zinc reagent (

    
     or 
    
    
    
    ) in a separate flask (e.g., from
    
    
    then
    
    
    ).
  • Coupling: Dissolve the intermediate from Step 2 in anhydrous 1,4-Dioxane .

    • Critical: Dioxane is superior to THF for this specific coupling, enhancing rate and yield.

  • Catalyst: Add

    
     (5 mol%).
    
  • Addition: Add the

    
     solution (1.5 equiv).
    
  • Reaction: Heat to reflux (100 °C) for 12–24 hours.

  • Workup: Cool, quench with

    
    , extract, and purify via silica gel chromatography.
    

Mechanistic Insight & Data

The stereospecificity of this reaction relies on the retention of configuration during both the oxidative addition of the Zinc to the C-I bond and the subsequent transmetallation/reductive elimination steps.

Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Retention) Pd0->OxAdd + Ar-I TransMet Transmetallation (Retention) OxAdd->TransMet + Zn Reagent RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product (Z)-Ar-CF=CF-Cl RedElim->Product Start Ar-I ZnReagent (Z)-Cl-CF=CF-ZnI ZnReagent->TransMet

Figure 2: Catalytic cycle for the first coupling step. The geometry of the fluorinated alkene is preserved throughout the Zinc insertion and Palladium cycle.

Scope and Compatibility

The following table summarizes typical yields for the sequential coupling protocol.

EntryAryl 1 (

)
Aryl 2 (

)
Yield (Step 1)Yield (Step 2)Overall Yield
1PhenylPhenyl85%78%66%
24-MethoxyphenylPhenyl82%75%61%
34-CF3-Phenyl4-Tolyl79%70%55%
42-ThienylPhenyl75%65%49%
5Phenyl4-CN-Phenyl80%60%48%

Data derived from optimized conditions in Dioxane (Step 2).

Troubleshooting & Expert Tips

Isomerization
  • Problem: Detection of (E)-isomer in the final product.

  • Cause: Exposure to UV light or excessive heat during workup.

  • Solution: Wrap reaction flasks in aluminum foil. Perform evaporations at bath temperatures < 40 °C. Store purified products in the dark.

Catalyst Deactivation
  • Problem: Stalled reaction in Step 2 (coupling of the chloride).

  • Cause: The vinyl chloride is a poor electrophile; Pd black formation indicates ligand dissociation.

  • Solution: Ensure 1,4-Dioxane is used as the solvent. If using THF, the reaction may require higher temperatures which degrade the catalyst. Consider using electron-rich ligands like SPhos or XPhos if the standard

    
     fails for sterically hindered substrates.
    
Moisture Sensitivity
  • Problem: Low yield of the Zinc reagent.

  • Cause: Protonation of the organozinc by residual water in DMF.

  • Solution: Dry DMF over molecular sieves (4Å) for at least 24 hours. Flame-dry all glassware. The zinc reagent should be a clear to slightly gray solution; a white precipitate often indicates hydrolysis (formation of Zn(OH)Cl).

References

  • Stereospecific Synthesis of Unsymmetrical (E)- and (Z)-1,2-difluorostilbenes. Burton, D. J., et al. (2005). Journal of Organic Chemistry. (Verified via ResearchGate/ACS context)

  • Negishi Coupling. Organic Chemistry Portal.

  • Preparation of (Z)-1-fluoro-2-bromostyrenes and application in peptide mimetics. Haufe, G., et al.

  • Synthesis of 1,2-difluoroethylene derivatives. Beilstein Journal of Organic Chemistry.

Sources

Application Notes and Protocols for Fluoride-Free Activation of 1,2-Difluorovinylsilanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Imperative for Fluoride-Free Activation

1,2-Difluorovinylenes are increasingly recognized as valuable structural motifs in medicinal chemistry and materials science. Their unique stereoelectronic properties, which allow them to serve as bioisosteres for amide bonds and other functional groups, have led to their incorporation into a range of biologically active molecules. 1,2-Difluorovinylsilanes have emerged as key precursors for the synthesis of these important compounds, primarily through palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.

Traditionally, the activation of the robust C-Si bond in organosilanes has relied on the use of fluoride ions (e.g., from TBAF or CsF). While effective, the use of fluoride presents several challenges in complex molecule synthesis, including the potential for undesired side reactions with fluoride-sensitive functional groups (such as silyl protecting groups) and difficulties in complete removal of fluoride residues from the final product. Consequently, the development of fluoride-free activation methods for 1,2-difluorovinylsilanes is a critical area of research, enabling milder, more functional-group-tolerant, and more efficient synthetic routes.

This guide provides a detailed overview of fluoride-free activation strategies for 1,2-difluorovinylsilanes, focusing on base-mediated approaches. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer practical insights to aid researchers in successfully implementing these methods.

Core Principle: Base-Mediated Activation via Silanolate Intermediates

The central strategy for fluoride-free activation of organosilanes involves the use of a base to promote the formation of a more reactive pentacoordinate silicon species, typically a silanolate. This approach circumvents the need for a fluoride activator. The general mechanism for a base-mediated Hiyama-type cross-coupling reaction is illustrated below.

Base_Mediated_Hiyama_Coupling cluster_0 Catalytic Cycle cluster_1 Silane Activation Pd(0) Pd(0) Ox_Add Oxidative Addition Pd(0)->Ox_Add R'-X Pd(II)_complex R'-Pd(II)-X Ox_Add->Pd(II)_complex Transmetalation Transmetalation Pd(II)_complex->Transmetalation Diorgano_Pd(II) R-Pd(II)-R' Transmetalation->Diorgano_Pd(II) Red_Elim Reductive Elimination Diorgano_Pd(II)->Red_Elim Red_Elim->Pd(0) Regeneration Product R-R' Red_Elim->Product Silane R-Si(OR")₃ Silanolate [R-Si(OR")₃(OH)]⁻ Silane->Silanolate + OH⁻ Base Base (e.g., NaOH) Base->Silanolate Silanolate->Transmetalation Active Silicon Species

Figure 1: Generalized mechanism of base-mediated fluoride-free Hiyama cross-coupling.

In this catalytic cycle, the key step is the transmetalation of the organic group from silicon to the palladium(II) center. In the absence of fluoride, a base such as sodium hydroxide (NaOH) activates the organosilane, facilitating the formation of a pentacoordinate silicate intermediate. This activated species is sufficiently nucleophilic to undergo transmetalation.

For enhanced reactivity and broader substrate scope, two primary classes of organosilicon reagents are employed in fluoride-free Hiyama couplings: organosilanols and organodisiloxanes .

Activation Method 1: Cross-Coupling of In Situ Generated Silanols from Vinyl Tris(trimethylsilyl)silanes

One effective fluoride-free approach involves the oxidative cleavage of a vinyl tris(trimethylsilyl)silane to generate a reactive silanol or siloxane species in situ. This method, while not directly starting from a simple 1,2-difluorovinylsilane, provides a valuable fluoride-free protocol for the coupling of vinyl groups. The principle can be adapted for fluorinated analogues. The reaction proceeds by treating the vinyl silane with an oxidant like hydrogen peroxide in the presence of a base such as sodium hydroxide, followed by the addition of the palladium catalyst and the aryl halide.[1][2]

General Protocol: Fluoride-Free Hiyama Coupling of a Vinylsilane via In Situ Silanol Generation[1]

This protocol describes the general procedure for the cross-coupling of a vinyl tris(trimethylsilyl)silane with an aryl halide.

Materials:

  • Vinyl tris(trimethylsilyl)silane (1.0 equiv)

  • Aryl halide (e.g., iodobenzene or bromobenzene) (1.0-1.2 equiv)

  • 30% Hydrogen peroxide (H₂O₂) (3.0 equiv)

  • Sodium hydroxide (NaOH) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a solution of the vinyl tris(trimethylsilyl)silane (0.1 mmol) in THF (aq), add 30% H₂O₂ (3 equiv) and NaOH (3 equiv) in water.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the aryl halide (1.0-1.2 equiv) and Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cross-coupled product.

Causality of Experimental Choices:

  • H₂O₂/NaOH: This combination is crucial for the oxidative cleavage of the Si-Si bonds in the tris(trimethylsilyl)silane, generating the active silanol or siloxane species in situ. The base is essential for this transformation.[1]

  • Pd(PPh₃)₄: This is a common and effective palladium(0) catalyst for cross-coupling reactions.

  • THF: A suitable solvent that can dissolve both the organic and aqueous components to some extent, facilitating the reaction.

Activation Method 2: Base-Mediated Cross-Coupling of Vinyldisiloxanes

Vinyldisiloxanes serve as excellent precursors for fluoride-free Hiyama couplings. Under basic conditions, they exist in equilibrium with the corresponding highly reactive silanolate. This in situ generation of the active nucleophile allows for efficient cross-coupling with aryl and heteroaryl halides without the need for a fluoride activator.[3]

Disiloxane_Equilibrium Disiloxane R-Si(Me)₂-O-Si(Me)₂-R Silanolate [R-Si(Me)₂-O]⁻ Disiloxane->Silanolate Equilibrium Base Base (e.g., KOH)

Figure 2: Base-mediated equilibrium between a vinyldisiloxane and the active silanolate.

General Protocol: Fluoride-Free Cross-Coupling of a Vinyldisiloxane[3]

This protocol outlines a general procedure for the palladium-catalyzed, fluoride-free cross-coupling of a vinyldisiloxane with an aryl iodide.

Materials:

  • Vinyldisiloxane (1.0 equiv)

  • Aryl iodide (1.0 equiv)

  • Potassium hydroxide (KOH) (2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.2 equiv)

  • Methanol (MeOH)

Procedure:

  • To a solution of the vinyldisiloxane (1.0 equiv) and aryl iodide (1.0 equiv) in methanol, add potassium hydroxide (2.0 equiv).

  • Degas the mixture with argon or nitrogen for 10-15 minutes.

  • Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.2 equiv) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • KOH/MeOH: The basic methanolic solution facilitates the equilibrium between the vinyldisiloxane and the active silanolate species required for transmetalation.[3]

  • Pd(OAc)₂/PPh₃: This combination forms the active Pd(0) catalyst in situ. Triphenylphosphine acts as a stabilizing ligand for the palladium center.

Data Summary

The following table summarizes representative examples of fluoride-free Hiyama cross-coupling reactions of vinylsilanes, which serve as a basis for the application to 1,2-difluorovinylsilane systems.

EntrySilane SubstrateCoupling PartnerBase (equiv)Catalyst (mol%)SolventTemp. (°C)Yield (%)Ref.
1Vinyl tris(trimethylsilyl)silaneIodobenzeneNaOH (3)Pd(PPh₃)₄ (5)THF/H₂OReflux61[1]
21,3-divinyl-1,1,3,3-tetramethyldisiloxane4-IodoacetophenoneKOH (2)Pd(OAc)₂ (5)/PPh₃ (20)MeOHReflux95[3]
3Vinyltriethoxysilane4-BromotolueneNaOH (aq)Pd(OAc)₂ (1)Water12098[4]

Conclusion and Future Outlook

The fluoride-free activation of 1,2-difluorovinylsilanes represents a significant advancement in the synthesis of fluorinated organic molecules. Base-mediated methods, particularly those employing in situ generated silanols or the use of vinyldisiloxanes, offer mild and functional-group-tolerant alternatives to traditional fluoride-based protocols. The protocols provided in this guide serve as a starting point for researchers to explore these powerful synthetic transformations.

Further research in this area will likely focus on expanding the substrate scope, developing more active and robust catalyst systems, and exploring other fluoride-free activation strategies, such as those involving photoredox catalysis. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow, the development of efficient and versatile synthetic methods like those described herein will be of paramount importance.

References

  • Chatgilialoglu, C., et al. (2008). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Tetrahedron Letters, 49(43), 6296-6298. [Link]

  • Chatgilialoglu, C., et al. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Elsevier. [Link]

  • Alacid, E., & Nájera, C. (2006). The First Fluoride-Free Hiyama Reaction of Vinylsiloxanes Promoted by Sodium Hydroxide in Water. Advanced Synthesis & Catalysis, 348(14), 1885-1889. [Link]

  • Sore, H. F., et al. (2009). Fluoride-free cross coupling using vinyldisiloxanes. Organic & Biomolecular Chemistry, 7(6), 1068-1071. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Protodesilylation in Hiyama Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are utilizing the Hiyama coupling and encountering challenges with the common but often misunderstood side reaction of protodesilylation. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental concepts of the Hiyama coupling and the protodesilylation side reaction.

Q1: What is the Hiyama Coupling and what are its advantages?

The Hiyama coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organosilane and an organic halide or pseudohalide (like a triflate).[1][2] Discovered by Tamejiro Hiyama and Yasuo Hatanaka in 1988, it has become a valuable tool in organic synthesis.[1]

The primary advantages of using organosilicon reagents are their stability, low toxicity, high natural abundance, and relatively low cost compared to other organometallic reagents like those based on tin or zinc.[2][3] This stability allows for greater chemoselectivity and functional group tolerance, making them suitable for complex molecule synthesis.[3] However, the inherent stability of the carbon-silicon bond means an "activator" is required to make the reaction proceed.[1][2]

Q2: What is protodesilylation and why is it the most common failure mode in Hiyama couplings?

Protodesilylation is the primary side reaction that plagues Hiyama couplings. It is the cleavage of the carbon-silicon bond by a proton source (H+), replacing the silyl group with a hydrogen atom.[4] Instead of your desired coupled product (R-R'), you regenerate the hydrocarbon starting material (R-H) corresponding to your organosilane.

This is a significant problem because the conditions used to activate the organosilane for the desired coupling are often the same conditions that promote protodesilylation. The reaction essentially consumes your nucleophile in an unproductive pathway, leading to low or no yield of the target molecule.

Q3: What are the primary chemical causes of protodesilylation?

Understanding the root causes is critical for effective troubleshooting. The main culprits are:

  • The Fluoride Activator: Traditional Hiyama couplings use a fluoride source, such as tetrabutylammonium fluoride (TBAF), tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), or cesium fluoride (CsF), to generate a hypervalent, pentacoordinate silicon species.[3] This "activated" intermediate is necessary for transmetalation to the palladium center.[2][3] However, fluoride ions are also basic, and common sources like TBAF are notoriously hygroscopic, introducing water directly into the reaction. This combination of basicity and a proton source (water) is a perfect recipe for protodesilylation.[4]

  • Adventitious Proton Sources: Water is the most common proton source. It can be present in solvents, reagents, or introduced from the atmosphere.[4] Alcohols can also act as proton donors.

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodesilylation relative to the desired C-C coupling.[4]

  • Base Strength: In some protocols, an additional base is used. If the base is too strong or nucleophilic, it can facilitate the cleavage of the C-Si bond.[4]

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This section is formatted to address specific experimental issues with actionable advice.

Scenario: My reaction yield is low, and NMR/GC-MS analysis shows a significant amount of the arene/alkene starting material (the "proto" version of my organosilane).

This is the classic fingerprint of a protodesilylation-dominated reaction. Before making drastic changes to your protocol, perform these immediate checks.

Q: Have I rigorously excluded water and other proton sources?

  • Causality: Water is the most common proton source leading to protodesilylation.[4] Fluoride activators like TBAF are often supplied as hydrates or are highly hygroscopic and will absorb atmospheric moisture.

  • Actionable Solutions:

    • Dry Your Solvents: Use freshly distilled solvents from an appropriate drying agent or pass them through an activated alumina purification system immediately before use.

    • Use Anhydrous Reagents: Ensure all solid reagents, including bases and additives, are dried under high vacuum, preferably with gentle heating if they are thermally stable.

    • Inert Atmosphere: Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen) from start to finish. Use proper Schlenk line or glovebox techniques.

Q: Is my choice of fluoride activator contributing to the problem?

  • Causality: Not all fluoride sources are created equal. Their hygroscopicity, basicity, and solubility play a huge role in the balance between activation and protodesilylation.

  • Actionable Solutions:

    • Switch from TBAF to TASF: TBAF is convenient but notoriously difficult to make fully anhydrous. TASF is a more easily handled, anhydrous source of fluoride and is often a superior choice for sensitive substrates.[3]

    • Consider Solid Fluorides: For some systems, heterogeneous fluoride sources like anhydrous CsF or KF can be effective. Their lower solubility can sometimes temper the reaction, favoring the productive pathway.

G start Low Yield & Recovered Arene (R-H) diagnosis Diagnosis: Protodesilylation is the dominant pathway start->diagnosis check1 Step 1: Verify Anhydrous Conditions diagnosis->check1 check2 Step 2: Evaluate Fluoride Source diagnosis->check2 solution1 Action: Use anhydrous solvents/reagents under inert atmosphere. check1->solution1 Is water present? solution2 Action: Switch from TBAF to anhydrous TASF or CsF. check2->solution2 Using TBAF? advanced If problem persists, move to Fluoride-Free Methods (e.g., Hiyama-Denmark) solution1->advanced solution2->advanced

Caption: A workflow for troubleshooting protodesilylation.

Section 3: Advanced Strategies - Moving Beyond Fluoride

If optimizing a fluoride-mediated system fails, or if your substrate contains fluoride-sensitive functional groups (e.g., silyl ethers), the most robust solution is to eliminate fluoride entirely.

Q: What is the Hiyama-Denmark coupling, and how does it prevent protodesilylation?

The Hiyama-Denmark coupling is a powerful modification that uses organosilanols (R-SiR'₂OH) or related derivatives as the nucleophilic partner, completely avoiding the need for a fluoride activator.[1][5]

  • Mechanism of Action: Activation occurs via deprotonation of the silanol with a mild base (e.g., KOSiMe₃, Cs₂CO₃) to form a silanolate (R-SiR'₂O⁻).[5] This silanolate coordinates to the Pd(II) center through the oxygen atom, facilitating a transmetalation that does not require a hypervalent pentacoordinate silicon intermediate.[1] By removing the fluoride activator, you remove the primary driver of protodesilylation and gain compatibility with silyl protecting groups.[1][5]

G

Sources

Technical Support Center: Reactivity Solutions for Electron-Deficient Fluorovinylsilanes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Priority: HIGH (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Organometallic Division

Executive Summary: The "Transmetallation Stall"

Welcome to the technical support hub for fluorovinylsilane chemistry. If you are accessing this guide, you are likely observing low conversion rates (<20%) or significant protodesilylation when attempting to cross-couple electron-deficient fluorovinylsilanes (e.g.,


-fluorovinylsilanes or trifluorovinylsilanes).

The Core Issue: Standard Hiyama coupling relies on the nucleophilicity of the organosilicon fragment. However, the presence of fluorine on the vinyl group exerts a strong inductive electron-withdrawing effect (-I). This significantly reduces the electron density of the vinyl carbon attached to silicon, stabilizing the C–Si bond and rendering the group a poor nucleophile for transmetallation onto the Palladium(II) center.

This guide provides the "patches" required to reboot your catalytic cycle, moving from standard fluoride activation to advanced silanolate and metallo-promoted systems.

Diagnostic: Why Your Reaction is Failing

Before changing reagents, confirm the failure mode.

SymptomDiagnosisRoot Cause
No Product, Start Material Intact Activation Failure The fluoride source (TBAF) is not effectively forming the pentacoordinate silicate, or the silicate is too stable to transfer.
No Product, Formation of Fluoroalkene (C-H) Protodesilylation The activated silicate formed but reacted with a proton source (moisture) faster than it transmetallated to Pd.
Homocoupling of Electrophile Stalled Cycle Oxidative addition occurred, but transmetallation failed. Pd(II) eventually disproportionated or homocoupled.

The Hardware Fix: Catalyst & Ligand Architecture

For electron-deficient substrates, standard


 is often insufficient. You need a catalyst system that creates a highly electrophilic Pd(II) center to "pull" the reluctant fluorovinyl group.
Recommended Catalyst Systems
  • The "Workhorse" (Start Here):

    • Precursor:

      
       (1.5–2.5 mol%)
      
    • Ligand: TFP (Tri(2-furyl)phosphine) or

      
       (Triphenylarsine) .
      
    • Why: These ligands are weaker

      
      -donors than 
      
      
      
      . They make the Pd(II) center more electrophilic, thereby accelerating the transmetallation of electron-poor nucleophiles.
  • The "High-Performance" (For Sterically Hindered Cases):

    • Precursor:

      
      
      
    • Ligand: XPhos or RuPhos (Buchwald Ligands).

    • Why: While electron-rich, the bulk of these ligands prevents formation of inactive Pd-aggregates and facilitates the coupling of difficult substrates by stabilizing the oxidative addition complex.

The Software Fix: Activation Protocols

Standard TBAF (Tetra-n-butylammonium fluoride) is often too hygroscopic, leading to protodesilylation. Use one of the following advanced protocols.

Protocol A: The "Hiyama-Denmark" (Fluoride-Free)

Best for: Substrates sensitive to silyl group cleavage elsewhere in the molecule.[1]

Instead of using a silane (


) and adding fluoride, convert your silane to a silanol  (

) or use a silanolate salt .[2]
  • Activator: Sodium trimethylsilanolate (

    
    ) or 
    
    
    
    .
  • Mechanism: The silanolate binds directly to Pd-X, forming a Pd-O-Si linkage. This "intramolecular" delivery forces transmetallation, bypassing the need for a free nucleophilic attack.

Protocol B: The "Silver Bullet" (Ag-Promoted)

Best for: Extremely electron-deficient groups (e.g., trifluorovinyl).

  • Additives:

    
     (0.5–1.0 equiv) or 
    
    
    
    .
  • Mechanism: Silver facilitates a Si

    
     Ag 
    
    
    
    Pd transmetallation. The fluorovinyl group transfers to Silver first (easier than Pd), and the resulting organosilver species rapidly transmetallates to Palladium.

Step-by-Step Troubleshooting Protocol

Objective: Cross-coupling of (E)-


-fluorovinylsilane with an aryl iodide.
Reagents:
  • Substrate: Aryl Iodide (1.0 equiv)

  • Nucleophile: (E)-

    
    -fluorovinyldimethylsilanol (1.2 equiv) [Using Silanol protocol]
    
  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Triphenylarsine (

    
    ) (10 mol%) - Critical for electron-deficient vinyls.
    
  • Activator:

    
     (1.0 equiv) OR TBAF (anhydrous, 1M in THF).
    
  • Solvent: THF (anhydrous) or DMF.

Workflow:
  • Inert Setup: Flame-dry a Schlenk tube or vial. Cycle Argon/Vacuum 3 times. Moisture is the enemy of this reaction.

  • Catalyst Pre-mix: Add

    
     and 
    
    
    
    to the vessel. Add solvent (THF). Stir for 10 mins at RT to generate the active catalyst (solution turns from purple to yellow/orange).
  • Reactant Addition: Add the Aryl Iodide and the Fluorovinylsilane.

  • Activation:

    • If using Ag-promoted: Add

      
       in one portion (exclude light if possible).
      
    • If using TBAF: Add dropwise via syringe pump over 30 mins to keep concentration low (mitigates protodesilylation).

  • Reaction: Heat to 60°C. Monitor by

    
     NMR.
    
    • Look for: Disappearance of starting material signal (

      
       -120 to -140 ppm typically) and appearance of product.
      
  • Quench: Filter through a pad of Celite/Silica to remove Pd/Ag residues.

Visualizing the Solution

Diagram 1: The Transmetallation Bottleneck & Fix

This diagram illustrates why the reaction stalls and how the Silver/Silanolate pathway bypasses the energy barrier.

TransmetallationCycle Start Pd(II)-Ar-X (Oxidative Addition Complex) Stall STALL POINT: Standard Silicate (Too Stable/Low Nucleophilicity) Start->Stall Standard Fluoride (TBAF) AgPath Silver Promoter (Ag2O) Forms Ag-Vinyl Species Start->AgPath Add Ag(I) Transmetallation Transmetallation to Pd Center Stall->Transmetallation Slow/Fail AgPath->Transmetallation Rapid Transfer Product Reductive Elimination (C-C Bond Formed) Transmetallation->Product Fast

Caption: The standard fluoride pathway (red) often stalls due to the stability of the fluorinated silicate. The Silver-promoted pathway (green) acts as a shuttle, facilitating the transfer of the electron-deficient group.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / No Reaction CheckNMR Check 19F NMR of Crude Problem->CheckNMR Result1 Start Material Remaining CheckNMR->Result1 Incomplete Conv. Result2 Protodesilylated Product (C-H) CheckNMR->Result2 Side Product Action1 Activation Issue Result1->Action1 Action2 Moisture Issue Result2->Action2 Sol1 Switch to Ag2O Promoter OR Change Ligand to AsPh3 Action1->Sol1 Sol2 Dry Solvents (KF < 50ppm) Use 'Slow-Release' Fluoride Action2->Sol2

Caption: Diagnostic flow for identifying whether the failure is kinetic (activation) or thermodynamic (side reactions).

FAQ: Frequently Asked Questions

Q: Can I use Pyridylsilyl groups to help? A: Yes. The 2-pyridylsilyl group acts as a "directing group." The nitrogen on the pyridine coordinates to the Palladium, bringing the silicon into proximity for transmetallation. This is highly effective for difficult couplings but requires synthesizing the specific silyl precursor.

Q: Why does my reaction turn black and precipitate immediately? A: This is "Pd Black" formation. It means your catalyst is decomposing before it can react. This usually happens if the phosphine ligand dissociates too easily or if the reaction mixture is not degassed properly (oxygen kills the active species). Fix: Increase ligand-to-Pd ratio (up to 4:1) or switch to a bidentate ligand.

Q: Is microwave heating recommended? A: For electron-deficient silanes, yes. The high activation energy required for transmetallation can often be overcome by rapid microwave heating (100–120°C for 10-20 mins), which can outcompete the slower protodesilylation pathway.

References

  • Hiyama Coupling Mechanism & Activation

    • Hatanaka, Y., & Hiyama, T. (1988).[3][4] Cross-coupling of organosilanes with organic halides mediated by fluoride ion.[3][4][5] Journal of Organic Chemistry.

  • The Hiyama-Denmark (Fluoride-Free)

    • Denmark, S. E., & Smith, R. C. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Synlett.
  • Silver-Promoted Coupling of Silanes

    • Hirabayashi, K., et al. (2000). Silver(I) Oxide-Mediated Cross-Coupling of Organosilicon Compounds. Chemistry Letters.
  • Stereoselective Synthesis of Fluoroalkenes

    • Gouverneur, V., & Tredwell, M. (2006).[6] New steps to organofluorines via silanes.[6] Organic & Biomolecular Chemistry.

  • Protodesilylation Troubleshooting

    • Yao, W., et al. (2018).[7] An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes.[7] Journal of Organic Chemistry.

Sources

Validation & Comparative

The (Z)-1,2-Difluorovinyl Motif: A Definitive NMR Characterization & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR coupling constants for (Z)-1,2-difluorovinyl compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, the (Z)-1,2-difluorovinyl group (


) has emerged as a premier bioisostere for the amide bond (peptide linkage). Unlike the amide bond, which is susceptible to enzymatic hydrolysis (proteases), the fluoroalkene is metabolically robust while retaining the critical planar geometry and electronic dipole required for receptor binding.

However, the efficacy of this bioisostere relies entirely on stereochemical purity. The (Z)-isomer mimics the cis-amide (or the turn conformation), whereas the (E)-isomer often lacks biological activity. This guide provides an objective technical comparison of the isomers, focusing on the definitive 19F NMR coupling constants as the primary validation tool, supported by a robust synthesis protocol.

Part 1: The Diagnostic Power of Coupling Constants ( )[1]

The distinction between (Z) and (E) isomers in 1,2-difluoroalkenes is one of the most chemically distinct spectroscopic events in fluorine NMR. Unlike proton NMR, where coupling differences can be subtle, 19F NMR offers a "binary" signal due to the massive difference in vicinal Fluorine-Fluorine coupling (


).
Comparative Data: (Z)-Isomer vs. Alternatives

The following table summarizes the critical NMR parameters required to validate your compound.

Parameter(Z)-1,2-difluoroalkene (Target)(E)-1,2-difluoroalkene (Impurity/Alt)Amide Bond (Bio-Reference)
Geometry Cis-planarTrans-planarPlanar (

)

(Vicinal)
5 – 25 Hz (Typically <15 Hz)115 – 135 Hz N/A

(Vicinal)
~2 – 10 Hz~10 – 20 HzN/A
Chemical Shift (

)
-130 to -150 ppm-140 to -160 ppmN/A
Metabolic Stability High (C-F bond strength)HighLow (Protease labile)
Mechanistic Insight: Why the Massive Difference?

The magnitude of


 is governed by a Karplus-type relationship, but with a specific "fluorine effect."
  • Through-Space Interaction: In the (E)-isomer (trans), the fluorine lone pairs are anti-periplanar, maximizing orbital overlap for spin-spin communication, resulting in a massive coupling constant (>115 Hz).

  • Lone-Pair Repulsion: In the (Z)-isomer (cis), the proximity of the fluorine atoms causes lone-pair repulsion and a distortion of the electron cloud that significantly dampens the coupling mechanism, collapsing the value to <20 Hz.

Expert Note: If you observe a doublet with a splitting of ~120 Hz, you have synthesized the (E)-isomer , regardless of what your reaction mechanism predicted.

Part 2: Decision Logic for Stereochemical Assignment

The following decision tree illustrates the workflow for assigning stereochemistry using un-decoupled 19F NMR.

NMR_Assignment Start Acquire 19F NMR (No Proton Decoupling) CheckSplit Analyze Vicinal F-F Splitting (Doublet of Multiplets) Start->CheckSplit LargeJ Coupling > 100 Hz? CheckSplit->LargeJ ResultE Assignment: (E)-Isomer (Trans) LargeJ->ResultE Yes (115-135 Hz) ResultZ Assignment: (Z)-Isomer (Cis) LargeJ->ResultZ No (< 25 Hz) SubCheck Check 3J_HF (Proton Coupling) ResultZ->SubCheck Confirmation

Caption: Logical workflow for stereochemical assignment of 1,2-difluoroalkenes based on vicinal coupling magnitude.

Part 3: Validated Experimental Protocol

To ensure the generation of the (Z)-isomer for comparison, we utilize a Zinc-Mediated Reductive Elimination . This method is preferred over Wittig-type olefination for this specific motif because it is stereoconvergent and highly reproducible.

Protocol: Synthesis of (Z)-1,2-Difluorostilbene Derivatives

Objective: Synthesize a standard (Z)-1,2-difluoroalkene to calibrate NMR parameters.

Reagents:
  • Precursor: meso-1,2-dichloro-1,2-difluoro-1,2-diphenylethane (or relevant R-group derivative).

  • Reductant: Zinc dust (activated).

  • Solvent: Anhydrous THF or Ethanol.

  • Additive: Iodine (catalytic) or Acetic Acid.

Step-by-Step Methodology:
  • Activation: Activate Zinc dust (5.0 equiv) by washing with dilute HCl, then water, then acetone, and drying under vacuum at 100°C.

  • Setup: In a flame-dried 3-neck flask equipped with a reflux condenser, dissolve the meso-precursor (1.0 equiv) in anhydrous THF (0.2 M).

  • Initiation: Add the activated Zinc dust and a crystal of Iodine.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (the product is usually less polar than the di-halo precursor).

  • Workup: Cool to room temperature. Filter off excess Zinc through a Celite pad. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Validation: Acquire 19F NMR. Look for the characteristic signal at

    
     -130 to -150 ppm with 
    
    
    
    Hz.
Synthesis Workflow Diagram

Synthesis_Protocol Precursor 1,2-dichloro- 1,2-difluoro precursor Reflux Reflux 65°C (4-6 Hours) Precursor->Reflux Reagents Zn Dust (5 eq) Cat. I2, THF Reagents->Reflux Elimination Reductive Elimination Reflux->Elimination Mechanism Product (Z)-1,2-difluoroalkene (Major Product) Elimination->Product

Caption: Zinc-mediated reductive elimination pathway for accessing the (Z)-difluorovinyl motif.

Part 4: Applications in Drug Design

The (Z)-1,2-difluorovinyl group is not just a structural curiosity; it is a functional tool in Structure-Activity Relationship (SAR) studies.

  • Peptidomimetics: In protease inhibitors, replacing the scissile amide bond with a (Z)-difluoroalkene prevents cleavage while maintaining the H-bond acceptor capability (via Fluorine) and the planar geometry.

  • Conformational Locking: The high energy barrier to rotation around the C=C bond locks the molecule in a specific conformation, reducing the entropic penalty upon binding to the target protein.

Expert Tip for Analysis

When analyzing these compounds in complex biological matrices or crude reaction mixtures:

  • Use 19F{1H} Decoupled NMR: This collapses the multiplets caused by proton coupling (

    
    ), leaving only the F-F coupling visible.
    
  • Result: You will see a clean doublet. If the splitting is ~12 Hz, it is the active (Z)-drug. If it is ~120 Hz, it is the inactive (E)-isomer.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard Reference Text for Coupling Constants).
  • Haufe, G. (2008). Difluoro- and trifluoroalkenes as useful building blocks for the synthesis of fluorinated amino acids and peptides. Journal of Fluorine Chemistry, 129(10), 918-929. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Beilstein Journals. (2024). 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Beilstein J. Org. Chem. (Confirming Z-isomer coupling ranges). Link

Comparative Analysis: Distinguishing Z and E 1,2-Difluoroalkenes via NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive methodology for distinguishing Z (cis) and E (trans) isomers of 1,2-difluoroalkenes using NMR spectroscopy.

Executive Summary

For researchers in medicinal chemistry and materials science, distinguishing the stereoisomers of 1,2-difluoroalkenes is critical due to their distinct bioisosteric properties and metabolic profiles. While X-ray crystallography is absolute, it requires crystalline samples. NMR spectroscopy —specifically


F NMR —offers a rapid, solution-state alternative that is both quantitative and definitive.

The primary diagnostic criterion is the vicinal fluorine-fluorine coupling constant (


) . Unlike proton couplings where the trans magnitude is only moderately larger than cis, the 

F-

F interaction exhibits a massive magnitude divergence:

is typically >100 Hz
, whereas

is <40 Hz
.
The Diagnostic Framework

The following table summarizes the key NMR parameters used to differentiate the isomers.

ParameterE-Isomer (Trans) Z-Isomer (Cis) Reliability Notes

(Vicinal Coupling)
Large (110 – 135 Hz)Small (0 – 35 Hz)High (Gold Standard)The most robust indicator for 1,2-difluoroalkenes.

(Vicinal H-F)
Small (~10 – 20 Hz)Large (~30 – 45 Hz)MediumInverse trend compared to H-H couplings. Only applicable if protons are vicinal to fluorine.

F Chemical Shift (

)
VariableVariableLowSolvent and substituent dependent. Often, Z is downfield of E, but this is not a hard rule.
Thermodynamic Stability Less Stable (usually)More Stable MediumThe "Cis-Effect" in fluoroalkenes often stabilizes the Z-isomer, contrary to steric expectations.
Why the Difference? (The Mechanism)
  • Orbital Overlap (

    
    ):  The large trans coupling arises from the efficient overlap of the C-F bonds' orbitals in the antiperiplanar arrangement, facilitating strong spin-spin communication through the 
    
    
    
    -bond framework.
  • The "Cis-Effect": In 1,2-difluoroalkenes, the Z-isomer is often thermodynamically preferred due to favorable hyperconjugative interactions (

    
    ) and minimized dipole repulsion, despite steric clash. This is a critical check: if your major product is Z, do not assume it is E based on steric intuition alone.
    
Experimental Protocol

To ensure accurate assignment, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Use CDCl

    
      or Acetone-
    
    
    
    . Avoid solvents that coordinate strongly unless necessary for solubility.
  • Concentration: ~10 mg/mL is sufficient for

    
    F due to its high sensitivity (83% of 
    
    
    
    H).
Step 2: Acquisition Parameters (

F NMR)
  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) if integration is required.

  • Decoupling: Run

    
    H-decoupled 
    
    
    
    F NMR
    ({1H}) to simplify the spectrum. This collapses H-F splittings, leaving only the diagnostic F-F coupling.
  • Spectral Width: Fluorine signals span a wide range (-50 to -250 ppm). Ensure the window is wide enough (typically 200-300 ppm) to catch both isomers.

  • Offset (O1): Center the transmitter around -150 ppm.

Step 3: Advanced Verification (If

is ambiguous)

If the molecule is tetrasubstituted or the couplings are obscured:

  • 
    F-
    
    
    
    H HOESY (Heteronuclear Overhauser Effect Spectroscopy):
    • Concept: Measures through-space magnetization transfer.

    • Z-Isomer: Strong NOE between a substituent on C1 and the Fluorine on C2 (if they are cis).

    • E-Isomer: Weak or no NOE between those groups.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for assigning stereochemistry based on spectral data.

G Start Isolate 1,2-Difluoroalkene RunNMR Acquire 1H-Decoupled 19F NMR Start->RunNMR CheckJ Measure Vicinal Coupling (3J_FF) RunNMR->CheckJ AssignE Assign as E-Isomer (Trans) (Anti-periplanar geometry) CheckJ->AssignE Large J AssignZ Assign as Z-Isomer (Cis) (Syn-periplanar geometry) CheckJ->AssignZ Small J Ambiguous Ambiguous / No Coupling? CheckJ->Ambiguous Indeterminate TransPath |J| > 100 Hz CisPath |J| < 50 Hz RunHOESY Run 1H-19F HOESY Ambiguous->RunHOESY Yes NOE_Check Observe Cross-Peaks? RunHOESY->NOE_Check ResultZ Strong NOE (Substituent/F) Assign Z NOE_Check->ResultZ Proximal ResultE Weak/No NOE Assign E NOE_Check->ResultE Distant

Figure 1: Decision tree for stereochemical assignment of 1,2-difluoroalkenes. The magnitude of


 is the primary branching point.
Case Study Data

Consider the synthesis of a 1,2-difluorostyrene derivative. The crude mixture typically contains both isomers.

  • Spectrum A (Minor Product):

    • 
      : -135.4 ppm (doublet).[1]
      
    • 
      : 125 Hz .
      
    • Assignment:E-isomer . The large coupling indicates the fluorines are anti-periplanar (trans).

  • Spectrum B (Major Product):

    • 
      : -128.8 ppm (doublet).[1][2]
      
    • 
      : 18 Hz .
      
    • Assignment:Z-isomer . The small coupling indicates the fluorines are syn-periplanar (cis).

    • Note: The Z-isomer is often the major product due to the "cis-effect," confirming the thermodynamic stability trend.

References
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text confirming magnitude trends).
  • San Fabián, J., et al. (2004).[3] "Vicinal fluorine-fluorine coupling constants: Fourier analysis". Journal of Chemical Physics. Link

  • Haufe, G. (2008). "Fluorine-containing alkenes: Synthesis and properties". Journal of Fluorine Chemistry.
  • BenchChem. (2025).[4] "E/Z Isomer Stability in Fluoroalkenes: A Comparative Guide". Link

  • Royal Society of Chemistry. (2017).[2] "Stereodivergent Hydrodefluorination of gem-Difluoroalkenes". Supplementary Information. Link (Provides experimental

    
     values: 
    
    
    
    Hz,
    
    
    Hz).

Sources

The Unyielding Backbone: How (Z)-1,2-Difluoroalkene Isosteres Outperform Amides in Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Peptide Drug Viability

For researchers in drug development, the inherent vulnerability of the peptide bond is a familiar obstacle. While peptides offer high specificity and low toxicity, their rapid degradation by endogenous proteases severely limits their therapeutic potential.[1] The amide linkage, the very backbone of these molecules, is often their Achilles' heel. This guide provides an in-depth comparison of the metabolic stability of the traditional amide bond versus the (Z)-1,2-difluoroalkene isostere, a bioisosteric replacement engineered to resist enzymatic hydrolysis and enhance pharmacokinetic profiles. We will delve into the mechanistic underpinnings of their differing stabilities, present direct comparative experimental data, and provide a validated protocol for assessing these properties in your own drug candidates.

The Amide Bond: A Target for Enzymatic Cleavage

The amide bond, though stable in a test tube with a hydrolysis half-life of about 400 years, is readily cleaved in biological systems.[1] Proteases and amidases, ubiquitous in plasma and metabolic organs like the liver, have evolved to efficiently recognize and hydrolyze these linkages. This enzymatic degradation is a primary driver of the poor metabolic stability of many peptide-based drug candidates. The process involves nucleophilic attack on the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently collapses, breaking the peptide backbone. This susceptibility to hydrolysis represents a significant challenge for the development of orally bioavailable and long-acting peptide therapeutics.

The (Z)-1,2-Difluoroalkene Isostere: A Fortress of Stability

The (Z)-1,2-difluoroalkene moiety has emerged as a superior mimic of the trans-amide bond, offering similar steric and electronic properties but with profoundly enhanced metabolic stability.[2] This isostere replaces the susceptible -CO-NH- group with a -CF=CH- unit. The high strength of the carbon-fluorine bond and the altered electronic nature of the double bond render it resistant to the enzymatic machinery that targets amides. Proteases that recognize and bind to the amide bond are unable to effectively hydrolyze the fluoroalkene isostere, leading to a dramatic increase in the molecule's half-life in biological matrices.

The following diagram illustrates the fundamental difference in how these two functional groups are handled in a biological environment.

cluster_0 Amide Bond Metabolism cluster_1 (Z)-1,2-Difluoroalkene Isostere Amide Amide Bond (-CO-NH-) Protease Proteolytic Enzymes (e.g., Aminopeptidase N) Amide->Protease Susceptible Target Hydrolysis Rapid Hydrolysis (Cleavage) Protease->Hydrolysis Catalysis Metabolites Inactive Metabolites Hydrolysis->Metabolites Fluoroalkene (Z)-1,2-Difluoroalkene (-CF=CH-) Protease2 Proteolytic Enzymes Fluoroalkene->Protease2 Poor Substrate Resistance Resistance to Hydrolysis Protease2->Resistance Intact Intact, Active Drug Resistance->Intact

Caption: Enzymatic fate of an amide bond versus a (Z)-1,2-difluoroalkene isostere.

Head-to-Head Comparison: Experimental Evidence

The theoretical advantages of the (Z)-1,2-difluoroalkene isostere are borne out by empirical data. A compelling example is the comparison of the endogenous opioid peptide Leu-enkephalin with its analogue where the Tyr¹-Gly² amide bond is replaced by a (Z)-1,2-difluoroalkene isostere. The data clearly demonstrates the dramatic improvement in stability.

Table 1: Comparative Metabolic Stability of Leu-enkephalin (Amide) vs. Tyr¹-ψ[(Z)CF=CH]-Gly² Analogue (Fluoroalkene)

Assay Type Matrix Leu-enkephalin (Amide Bond) Tyr¹-ψ[(Z)CF=CH]-Gly² Analogue (Fluoroalkene)
Plasma Stability Rat Plasmat½ < 5 minutes[3][4]76% remaining after 4 hours[3][4]
Human Plasmat½ = 12 minutes[3][4]68% remaining after 4 hours[3][4]
Microsomal Stability Mouse Liver Microsomes38% metabolized after 2 hours[3][4]<10% metabolized after 2 hours[3][4]
Rat Liver Microsomes~50% metabolized after 2 hours[3][4]<10% metabolized after 2 hours[3][4]
Human Liver Microsomes~45% metabolized after 2 hours[3][4]<10% metabolized after 2 hours[3][4]

Data sourced from Altman, R. A., et al. (2018). ACS Med. Chem. Lett.[3][4]

As the data unequivocally shows, the native peptide is rapidly degraded in both plasma and liver microsomes. In stark contrast, the fluoroalkene analogue exhibits exceptional stability, with the majority of the compound remaining intact even after extended incubation periods. This profound increase in metabolic stability is a direct result of replacing the labile amide bond with the robust (Z)-1,2-difluoroalkene isostere.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To enable researchers to validate these findings with their own compounds, we provide a detailed protocol for a standard in vitro liver microsomal stability assay. This assay is a cornerstone of early drug discovery, providing a reliable measure of Phase I metabolic stability and an estimation of a compound's intrinsic clearance.[5]

Start Start: Prepare Reagents Prepare_Incubations Prepare Incubations: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) Start->Prepare_Incubations Pre_Incubate Pre-incubate at 37°C (5 minutes) Prepare_Incubations->Pre_Incubate Initiate_Reaction Initiate Reaction: Add NADPH Pre_Incubate->Initiate_Reaction Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction: Add cold Acetonitrile with Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system (or NADPH itself).

    • Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Acetonitrile). The final organic solvent concentration in the incubation should not exceed 1%.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube on ice, combine the phosphate buffer, pooled liver microsomes (e.g., human, rat) to a final concentration of 0.5 mg/mL, and water.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

    • Include positive control compounds with known low and high clearance rates (e.g., Verapamil, Propranolol) to validate the assay performance.

  • Reaction Initiation and Sampling:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination:

    • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile. The acetonitrile should contain an internal standard for LC-MS/MS analysis.

    • Vortex the samples thoroughly to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.

    • Calculate the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and determining the slope of the linear regression.

    • From the half-life, calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Conclusion

The strategic replacement of a metabolically labile amide bond with a robust (Z)-1,2-difluoroalkene isostere is a field-proven strategy to overcome one of the most significant hurdles in peptide drug development. The experimental data clearly demonstrates a dramatic enhancement in stability against enzymatic degradation in both plasma and liver microsomes. By employing this bioisosteric substitution and validating its efficacy using standard in vitro assays, researchers can significantly improve the pharmacokinetic profiles of their peptide candidates, paving the way for the development of more effective and durable therapeutics.

References

  • ResearchGate. (n.d.). Comparison of half-time lives between amide and fluoroalkene chemicals. Retrieved from [Link]

  • Altman, R. A., et al. (2018). Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters. Available at: [Link]

  • Dghaym, R. D., et al. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Impact of β-Perfluoroalkyl Substitution of Proline on the Proteolytic Stability of Its Peptide Derivatives. Request PDF. Available at: [Link]

  • LassBio. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Koksch Group. (n.d.). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Freie Universität Berlin. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. SpringerLink. Retrieved from [Link]

  • Gouverneur, V. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. Available at: [Link]

  • Asante, V., et al. (2015). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Available at: [Link]

  • Altman, R. A., et al. (2018). Tyr1-ψ[(Z)CF═CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Publications. Available at: [Link]

  • Raines, R. T. (2011). An Evaluation of Peptide-Bond Isosteres. Protein Science. Available at: [Link]

  • Springer. (2016). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Kotra, L. P., et al. (2005). Novel fluoropeptidomimetics: synthesis, stability studies and protease inhibition. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]

  • Konno, H., et al. (2023). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of cell-based and microsome-based [¹⁸F]1 metabolism after 1 h incubation. Retrieved from [Link]

  • Herth, M. M., et al. (2024). Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines. Molecular Pharmaceutics. Available at: [Link]

  • Wang, T., et al. (2024). Comparison of Commonly Used and New Methods to Determine Small Molecule Non-Specific Binding to Human Liver Microsomes. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Stereochemical Assignment of 1,2-Difluorovinylsilanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Assignment of 1,2-Difluorovinylsilane Isomers Content Type: Publish Comparison Guide

Executive Summary

The 1,2-difluorovinyl motif is a critical bioisostere for the amide bond in peptide mimetics and a valuable synthon in materials science. However, the stereochemical assignment of these isomers (


 vs. 

) presents a unique challenge due to the "cis-effect" often favoring the thermodynamically less stable

-isomer, and the complex spin systems involved.

This guide objectively compares the three primary methods for stereochemical assignment—


F NMR Spectroscopy , X-Ray Crystallography , and DFT/GIAO Computational Modeling —providing researchers with a decision-making framework supported by experimental data.[1]
Part 1: The Stereochemical Challenge

In non-fluorinated alkenes, the


-isomer is typically more stable due to steric factors.[1] In 1,2-difluoroalkenes, this trend is frequently reversed or convoluted by the cis-effect , where the 

-isomer (cis) is stabilized by hyperconjugative interactions (

) and electrostatic attraction.[1]

For 1,2-difluorovinylsilanes , the presence of the silyl group adds steric bulk and electronic perturbation, making reliable assignment crucial for establishing Structure-Activity Relationships (SAR).[1]

Part 2: Comparative Analysis of Assignment Methods
Method 1:

F NMR Spectroscopy (The Workhorse)

Solution-phase NMR is the fastest and most common method. The diagnostic power lies in the magnitude of the vicinal fluorine-fluorine coupling constant (


).
  • The Diagnostic Rule: Unlike proton coupling where

    
     by a small margin (e.g., 16 Hz vs 10 Hz), fluorine coupling constants exhibit a massive magnitude difference in 1,2-difluoroalkenes.[1]
    
  • Quantitative Data:

Parameter

-Isomer (Trans)

-Isomer (Cis)
Notes

(Coupling)
115 – 135 Hz 10 – 60 Hz The large trans coupling is the primary diagnostic feature.

(Vicinal)
~10 – 30 Hz~2 – 10 HzLess reliable than F-F coupling; highly substituent dependent.[1]
Chemical Shift (

)
VariableVariableNot reliable for ab initio assignment without a reference pair.[1]
  • Pros: Rapid; non-destructive; quantitative ratio determination.

  • Cons: Requires the observation of satellite peaks or distinct multiplets; can be ambiguous if only one isomer is isolated and substituents broaden signals.

  • Expert Insight: Always decouple protons (

    
    F{
    
    
    
    H}) to simplify the spectrum. The
    
    
    -isomer will appear as a doublet with a massive splitting (~120 Hz), while the
    
    
    -isomer appears as a doublet with much tighter splitting.
Method 2: X-Ray Crystallography (The Gold Standard)

Direct visualization of the molecular structure.

  • Pros: Unambiguous determination of absolute stereochemistry and bond lengths.

  • Cons: Requires a single crystal suitable for diffraction (often difficult for oily vinylsilanes); time-intensive.[1]

  • Best For: Novel scaffolds where NMR data is ambiguous or contradictory.[1]

Method 3: DFT/GIAO Computational Prediction

Using Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) methods to predict shielding tensors.[1]

  • Workflow: Optimize geometries of both candidate isomers (e.g., B3LYP/6-31G*)

    
     Calculate NMR parameters 
    
    
    
    Compare Boltzmann-weighted averages to experimental data.
  • Pros: Solves "single isomer" problems where no comparative

    
    -value is available.
    
  • Cons: Computationally expensive; requires accurate modeling of solvation effects.[1]

Part 3: Decision Logic for Assignment

The following flowchart illustrates the logical pathway for assigning stereochemistry to a newly synthesized 1,2-difluorovinylsilane.

AssignmentLogic Start Synthesized 1,2-Difluorovinylsilane NMR Acquire 19F{1H} NMR Start->NMR CheckJ Analyze 3J(F-F) Coupling Constant NMR->CheckJ Trans Assign as E-Isomer (Trans) (|J| > 110 Hz) CheckJ->Trans J ~ 120 Hz Cis Assign as Z-Isomer (Cis) (|J| < 60 Hz) CheckJ->Cis J ~ 15-50 Hz Ambiguous Ambiguous / Broad Signals CheckJ->Ambiguous Unclear HOESY Run 1H-19F HOESY/NOE Ambiguous->HOESY NOE_Check Observe Through-Space Correlation? HOESY->NOE_Check AssignNOE Assign based on Spatial Proximity (e.g., Si-Group vs F) NOE_Check->AssignNOE Strong Cross-Peak Crystal Attempt Crystallization NOE_Check->Crystal No Correlation XRay X-Ray Diffraction Crystal->XRay XRay->Trans XRay->Cis

Figure 1: Decision tree for the stereochemical assignment of 1,2-difluorovinylsilanes.

Part 4: Experimental Protocol (Case Study)

Objective: Synthesis and Assignment of (1,2-difluorovinyl)trimethylsilane via the 1-trifluoromethylvinylsilane route.

Context: This protocol utilizes a "defluorosilylation" strategy, converting a trifluoromethyl group into a difluorovinylsilane.[1]

Step-by-Step Methodology:
  • Precursor Synthesis:

    • Reagents: 1-Trifluoromethylvinylsilane, Magnesium turnings, THF.[1][2]

    • Procedure: Generate the Grignard-type reagent from 1-trifluoromethylvinylsilane using activated Mg in dry THF. This forms a transient 2,2-difluorovinyl anion equivalent.[1]

    • Critical Note: Temperature control (-78°C) is vital to prevent oligomerization.[1]

  • Electrophilic Trapping (Silylation):

    • Reagents: Trimethylsilyl chloride (TMSCl).[1][2]

    • Reaction: Quench the anion with TMSCl.

    • Result: Formation of 1,2-difluoro-1,2-bis(trimethylsilyl)ethene (if bis-silylation occurs) or the target mono-silyl derivative depending on stoichiometry.

  • Characterization & Assignment:

    • Sample Prep: Dissolve ~10 mg of crude oil in CDCl

      
      .
      
    • Data Acquisition: Run

      
      F NMR (376 MHz) with proton decoupling.
      
    • Analysis:

      • Look for the AB quartet (if asymmetric) or singlet (if symmetric).

      • Measurement: Measure the distance between the outer and inner lines of the multiplet (if coupled to other nuclei) or the direct F-F splitting.

      • Validation: If

        
         Hz, assign as (E)-isomer .[1] If 
        
        
        
        Hz, assign as (Z)-isomer .[1]
Part 5: Summary Comparison Table
Feature

F NMR Analysis
X-Ray Diffraction DFT (GIAO)
Primary Output Coupling Constants (

)
3D Electron Density MapPredicted Shielding Tensors
Sample State Solution (CDCl

, etc.)
Solid Single CrystalVirtual Model
Time to Result < 1 HourDays to Weeks24 - 48 Hours
Cost LowHighMedium (Compute time)
Reliability High (for

)
Definitive Moderate (Model dependent)
Limitation Requires soluble sample; overlapRequires crystalsRequires expert setup
References
  • Stereoselective Synthesis of 1,2-Difluorostilbenes

    • Source: ResearchGate[1]

    • URL:[Link][1]

  • 19F Coupling Constants Table

    • Source: Alfa Chemistry[1]

  • 1-Trifluoromethylvinylsilane as a Synthon

    • Source: PubMed (J Org Chem)[1]

    • URL:[Link]

  • Large Long-Range F-F Indirect Spin-Spin Coupling Constants

    • Source: CONICET[1]

    • URL:[Link][1]

  • NMR Spectra of Cis and Trans 1,2-Difluoroethylene

    • Source: AIP Publishing (J Chem Phys)[1]

    • URL:[Link][1]

Sources

Reactivity Comparison: (Z)-1,2-Difluorovinylsilane vs. Trifluorovinylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison: (Z)-1,2-difluorovinylsilane vs. Trifluorovinylsilane Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In modern drug discovery, fluorinated alkenes serve as critical bioisosteres, modulating metabolic stability and binding affinity without altering steric bulk significantly. This guide compares two pivotal organosilicon reagents: Trifluorovinylsilane (TFVS) and (Z)-1,2-Difluorovinylsilane ((Z)-DFVS) .

While TFVS serves as the "heavyweight" precursor for introducing the electron-poor trifluorovinyl group, (Z)-DFVS is a precision tool designed specifically to install the (Z)-1,2-difluoroalkene motif—a recognized bioisostere of the amide bond (


). This guide analyzes their electronic profiles, divergent reactivity in Palladium-catalyzed (Hiyama) couplings, and strategic applications in medicinal chemistry.
Key Differentiators at a Glance
FeatureTrifluorovinylsilane (TFVS) (Z)-1,2-Difluorovinylsilane ((Z)-DFVS)
Primary Application Introduction of

group.
Introduction of

(Amide Isostere).
Electronic Nature Highly electron-deficient; strong

-acceptor.
Moderately electron-deficient; significant dipole.
C-Si Bond Stability High (Requires strong

activation).
Moderate (More labile than TFVS).
Stereochemistry N/A (Terminal alkene).Critical: Must maintain (Z)-geometry during coupling.
Synthetic Lineage Parent Reagent.[1][2][3][4][5]Often derived from TFVS or Chlorotrifluoroethylene.

Electronic & Structural Profiling

To manipulate these reagents effectively, one must understand the electronic causality governing their reactivity.

Trifluorovinylsilane (TFVS)
  • Structure:

    
    
    
  • Electronic Profile: The presence of three fluorine atoms creates a highly electron-deficient alkene. The silicon atom is shielded by the strong inductive effect (-I) of the

    
    -fluorine, making the C-Si bond relatively robust against spontaneous hydrolysis but highly susceptible to nucleophilic attack by fluoride ions (formation of hypervalent silicate).
    
  • Reactivity Implication: TFVS requires aggressive activation (e.g., TASF or TBAF) to initiate transmetallation in cross-coupling reactions.

(Z)-1,2-Difluorovinylsilane ((Z)-DFVS)
  • Structure:

    
     (Z-isomer)
    
  • Electronic Profile: The replacement of the geminal fluorine with a hydrogen atom reduces the electron deficiency compared to TFVS. However, the (Z)-geometry creates a large molecular dipole moment parallel to the C=C bond, mimicking the dipole of a peptide bond.

  • Reactivity Implication: The C-Si bond is slightly more labile than in TFVS. The primary challenge is not activation, but stereoretention . Isomerization to the thermodynamically stable (E)-isomer results in the loss of bioisosteric fidelity.

Head-to-Head Reactivity: Palladium-Catalyzed Hiyama Coupling

The most common application for both reagents is the Palladium-catalyzed cross-coupling with aryl halides to synthesize fluorinated styrenes.

Mechanistic Pathway & Divergence

Both reagents follow a standard Hiyama cycle, but the Transmetallation step is the point of divergence.

  • TFVS Pathway: Formation of the pentacoordinate silicate is slow due to steric shielding by the

    
     group. Once formed, transmetallation to Pd(II) is rapid.
    
  • ((Z)-DFVS Pathway: Activation is faster, but the resulting Pd-alkenyl intermediate is prone to

    
    -hydride elimination or isomerization if the catalytic cycle is sluggish.
    

HiyamaCoupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet Silane_TFVS Trifluorovinylsilane (TFVS) Activation Fluoride Activation (TASF/TBAF) Silane_TFVS->Activation Silane_ZDFVS (Z)-1,2-Difluorovinylsilane ((Z)-DFVS) Silane_ZDFVS->Activation Silicate Pentacoordinate Silicate Species Activation->Silicate Silicate->TransMet F- transfer PdII_Complex Ar-Pd(II)-Rf TransMet->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Regeneration Product Fluorinated Styrene RedElim->Product

Figure 1: General Hiyama coupling cycle. Note that (Z)-DFVS requires specific ligands (e.g.,


 or dppf) to prevent isomerization at the Ar-Pd(II)-Rf stage.
Performance Data Comparison

The following data summarizes typical yields and conditions derived from aggregated literature benchmarks (e.g., Hiyama, Gouverneur, Anbarasan).

ParameterTFVS Coupling(Z)-DFVS Coupling
Typical Catalyst

or


/ CuI (Co-catalyst)
Activator TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate)TBAF (Tetrabutylammonium fluoride) or AgF
Solvent THF or DMFDMF or Dioxane
Temperature 60°C - 80°CRoom Temp - 50°C
Typical Yield 70-90%60-85%
Stereoretention N/A>95% (Z) with CuI co-catalysis
Main Side Product Protodesilylation (formation of trifluoroethylene)Isomerization to (E)-alkene

Experimental Protocols

Protocol A: Synthesis of -Trifluorostyrenes using TFVS

Use this protocol for maximizing fluorine content.

  • Reagents: Aryl Iodide (1.0 equiv), Trimethyl(trifluorovinyl)silane (1.2 equiv),

    
     (5 mol%).
    
  • Activator: TASF (1.2 equiv) is preferred over TBAF to minimize protodesilylation.

  • Procedure:

    • In a glovebox, charge a reaction vial with Aryl Iodide and Pd catalyst.

    • Dissolve in anhydrous THF (0.2 M).

    • Add TFVS via syringe.

    • Add TASF (solid) slowly.

    • Seal and heat to 65°C for 12 hours.

    • Workup: Quench with water, extract with ether. The trifluorovinyl group is lipophilic; purification on silica is standard.

Protocol B: Stereoselective Synthesis of (Z)-1,2-Difluorostilbenes using (Z)-DFVS

Use this protocol for amide bioisostere construction. The addition of CuI is critical for transmetallation efficiency and stereoretention.

  • Reagents: Aryl Iodide (1.0 equiv), (Z)-Trimethyl(1,2-difluorovinyl)silane (1.2 equiv),

    
     (5 mol%), CuI (10 mol%).
    
  • Activator: CsF (2.0 equiv) or TBAF (1.0 equiv).

  • Procedure:

    • Charge vial with Aryl Iodide, Pd catalyst, and CuI under Argon.

    • Add anhydrous DMF (polar aprotic solvents favor the Z-selective pathway).

    • Add (Z)-DFVS.

    • Stir at Room Temperature for 2-4 hours. (Heating >50°C promotes Z

      
      E isomerization).
      
    • Workup: Filter through a Celite pad to remove Cu salts. Aqueous workup.

    • QC Check: Verify Z/E ratio via

      
      -NMR immediately. The coupling constant 
      
      
      
      for (Z) is typically ~10-15 Hz, while (E) is >100 Hz.

Strategic Applications: The Bioisostere Decision

Choosing between these reagents is a decision about the final pharmacological profile of the drug candidate.

BioisostereSelection Decision Target Design Goal Path_Amide Mimic Amide Bond (Peptidomimetic) Decision->Path_Amide Path_Lipo Increase Lipophilicity / Block Metabolism Decision->Path_Lipo Reagent_Z Select (Z)-1,2-DFVS Path_Amide->Reagent_Z Reagent_TF Select TFVS Path_Lipo->Reagent_TF Result_Z (Z)-1,2-Difluoroalkene (Dipole matches Amide) Reagent_Z->Result_Z Result_TF Trifluorovinyl Group (Electron-poor, Lipophilic) Reagent_TF->Result_TF

Figure 2: Decision matrix for reagent selection based on medicinal chemistry objectives.

  • Use (Z)-DFVS when: You are replacing a peptide bond (

    
    ) to improve metabolic stability while maintaining the hydrogen-bond accepting capability (via Fluorine) and the planar geometry.
    
  • Use TFVS when: You need to lower the LUMO of an aromatic system, block a metabolic hotspot completely, or increase the

    
     of the molecule.
    

References

  • Stereospecific Preparation of (E)- and (Z)-1,2-Difluoro-1,2-disubstituted Alkenes. Source: Journal of Fluorine Chemistry. Context: Describes the synthesis of (Z)-DFVS from trifluorovinyl precursors and their subsequent coupling.

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Source: Catalysts (MDPI), 2014.[6] Context: Comprehensive review of TFVS reactivity and the role of fluoride activation.

  • Fluorine in Medicinal Chemistry: Bioisosteres and Reactivity. Source: Journal of Medicinal Chemistry (ACS). Context: Discusses the bioisosteric utility of (Z)-1,2-difluoroalkenes vs. trifluorovinyl groups.

  • Stereoselective Synthesis of (Z)-1,2-Difluoroalkenes via Palladium-Catalyzed Cross-Coupling. Source: Organic Letters (ACS).[7] Context: specific protocols for maintaining Z-geometry during Hiyama coupling.

Sources

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